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5,6-Diamino-4-hydroxypyrimidine-13C,15N Documentation Hub

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  • Product: 5,6-Diamino-4-hydroxypyrimidine-13C,15N
  • CAS: 1246820-56-3

Core Science & Biosynthesis

Foundational

Technical Guide: 5,6-Diamino-4-hydroxypyrimidine-13C,15N (CAS 1246820-56-3)

Executive Summary & Chemical Identity 5,6-Diamino-4-hydroxypyrimidine-13C,15N (CAS 1246820-56-3) is a stable isotope-labeled pyrimidine derivative used primarily as an internal standard in mass spectrometry (MS) and as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5,6-Diamino-4-hydroxypyrimidine-13C,15N (CAS 1246820-56-3) is a stable isotope-labeled pyrimidine derivative used primarily as an internal standard in mass spectrometry (MS) and as a tracer in nuclear magnetic resonance (NMR) spectroscopy.

Critical Disambiguation: Researchers must distinguish this compound from its structural isomer, 2,4-diamino-6-hydroxypyrimidine (DAHP, CAS 56-06-4). While the 2,4-isomer is a well-known GTP cyclohydrolase I inhibitor, the 5,6-isomer discussed here is a highly reactive intermediate in riboflavin (Vitamin B2) biosynthesis and the aglycone of the fava bean glycoside vicine .

Chemical Specifications
FeatureDetail
Systematic Name 5,6-Diamino-4(3H)-pyrimidinone-

Common Synonyms Divicine aglycone (labeled); 4,5-Diamino-6-hydroxypyrimidine
CAS Number 1246820-56-3 (Labeled); 56-06-4 (Unlabeled 2,4-isomer - Do not confuse); 102783-18-6 (Unlabeled 5,6-isomer salt)
Molecular Formula

(Typical labeling pattern, check CoA)
Molecular Weight ~128.1 Da (vs. 126.1 Da unlabeled)
Solubility Soluble in dilute acid/base; sparingly soluble in water at neutral pH.[1][2][3][4]
Stability Extremely Unstable in aerobic conditions (oxidizes to divicine).

Stability & Handling: The "Divicine Risk"

The 5,6-diamino substitution pattern creates a unique redox instability not seen in the 2,4-isomer. In the presence of oxygen, 5,6-diamino-4-hydroxypyrimidine undergoes rapid autoxidation to form divicine (2,6-diamino-4,5-dihydroxypyrimidine) and semiquinone free radicals. This reaction generates superoxide anions (


), leading to hydrogen peroxide production.

Experimental Implication: If the standard is handled in air without antioxidants, the concentration of the parent amine decreases rapidly, invalidating quantitative MS data.

Storage & Handling Protocol
  • Atmosphere: All weighing and solubilization must occur in a glovebox under

    
     or Ar.
    
  • Solvent: Use degassed buffers sparged with helium for >15 minutes.

  • Additives: Always include a reducing agent (e.g., 10 mM Ascorbic Acid or 1 mM DTT) in the stock solution to prevent oxidation to the quinone imine.

  • Temperature: Store neat powder at -20°C or -80°C. Solutions should be prepared fresh.

Synthesis & Isotope Incorporation

While the 2,4-isomer is synthesized via the Traube method (guanidine + ethyl cyanoacetate), the 5,6-isomer requires a different approach to achieve the vicinal diamine structure.

Mechanistic Route

The synthesis typically proceeds via the Nitrosation-Reduction pathway :

  • Precursor: Start with

    
    -labeled 4,6-diaminopyrimidine (synthesized from labeled formamidine and malononitrile).
    
  • Nitrosation: Reaction with nitrous acid introduces a nitroso group at the C5 position (the most electron-rich site).

  • Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (sodium dithionite) converts the 5-nitroso group to the 5-amino group.
    

This route ensures the integrity of the isotope labels on the ring nitrogens or carbons derived from the initial condensation precursors.

Biological Context & Applications

This compound serves as a critical probe in two major biological fields:

A. Riboflavin Biosynthesis

In bacteria and plants, the riboflavin pathway begins with GTP.[5] The imidazole ring of GTP is hydrolytically opened to form a 4,5-diaminopyrimidine intermediate.[5][6][7]

  • Role: The labeled compound acts as a surrogate for the dephosphorylated intermediate 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione .

  • Utility: NMR studies using the

    
     coupling constants help elucidate the mechanism of Lumazine Synthase , which converts these precursors into the riboflavin core.
    
B. Favism & Oxidative Stress Research

In humans with G6PD deficiency (Favism), the ingestion of fava beans leads to hemolysis.[8] This is caused by Vicine , which is hydrolyzed by


-glucosidase to 5,6-diamino-4-hydroxypyrimidine (divicine aglycone).
  • Role: The labeled standard allows for the precise quantification of the aglycone in blood samples, distinguishing it from endogenous purines due to the mass shift (+2 Da or more).

Experimental Protocols

Protocol A: Preparation of Internal Standard Stock

Caution: Perform in a hypoxic environment.

  • Weighing: Weigh 1.0 mg of CAS 1246820-56-3 into a light-protected amber vial.

  • Solvent Prep: Prepare 10 mL of 0.1 M HCl containing 0.1% (w/v) Ascorbic Acid. Note: Acidic pH stabilizes the amine groups.

  • Dissolution: Add solvent to the vial. Vortex for 30 seconds.

  • Verification: Verify concentration using UV absorbance at 270 nm (extinction coefficient

    
    , verify against CoA).
    
Protocol B: LC-MS/MS Configuration

For the quantification of the metabolite in biological fluids:

  • Column: Hypercarb (Porous Graphitic Carbon) or HILIC column (C18 is often insufficient for such polar compounds).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Transitions (Example for +2 Da label):

    • Analyte (Unlabeled):

      
       (Loss of 
      
      
      
      ).
    • Standard (Labeled):

      
      .
      

Visualization of Pathways & Workflows

Diagram 1: Riboflavin Biosynthesis & Redox Cycling

This diagram illustrates the dual role of the 5,6-diamino moiety: as a biosynthetic precursor and a redox toxin.

G GTP GTP Inter 2,5-Diamino-6-ribosylamino- 4(3H)-pyrimidinone GTP->Inter GTP Cyclohydrolase II Topic 5,6-Diamino-4-hydroxypyrimidine (The Topic/Aglycone) Inter->Topic Deamination/Reduction (Biosynthetic steps) Divicine Divicine (Oxidized/Toxic) Topic->Divicine O2 (Auto-oxidation) Generates H2O2 Riboflavin Riboflavin (Vitamin B2) Topic->Riboflavin Lumazine Synthase + Riboflavin Synthase Divicine->Topic GSH -> GSSG (Redox Cycling) Vicine Vicine (Fava Bean Glycoside) Vicine->Topic beta-glucosidase (Hydrolysis)

Caption: The 5,6-diamino-4-hydroxypyrimidine scaffold acts as a precursor in Vitamin B2 synthesis (green path) but undergoes toxic redox cycling (red path) when released from Vicine.

Diagram 2: Isotope Dilution Mass Spectrometry Workflow

A self-validating workflow for quantifying unstable pyrimidines.

Workflow Sample Biological Sample (Cell Lysate/Plasma) Extract Extraction (Acidic MeOH + Ascorbate) Sample->Extract Std Internal Standard (CAS 1246820-56-3) Std->Extract Spike Immediately LCMS LC-MS/MS (HILIC Column) Extract->LCMS Inject Cold Data Ratio Analysis (Analyte/Standard) LCMS->Data Calc Concentration

Caption: IDMS workflow emphasizing immediate spiking of the isotope standard into antioxidant-protected extraction buffer to correct for analyte degradation.

References

  • Bacher, A., et al. (2000). Biosynthesis of Vitamin B2 (Riboflavin).[3][6] Annual Review of Nutrition, 20, 153-167.[5] [Link]

  • McMillan, D.C., et al. (2005). Favism: Effect of Divicine on Rat Erythrocyte Sulfhydryl Status. Toxicological Sciences, 88(2), 302-309.
  • Traube, W. (1900). Synthesis of Pyrimidine Derivatives. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference for diaminopyrimidines).

Sources

Exploratory

Technical Guide: Stable Isotope Labeled 5,6-Diamino-4-Pyrimidinol

Synthesis, Stability, and Application in Purine/Pteridine Metabolism Executive Summary Stable isotope labeled 5,6-diamino-4-pyrimidinol (also known as 5,6-diaminouracil ) is a critical heterocyclic precursor used primari...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Stability, and Application in Purine/Pteridine Metabolism

Executive Summary

Stable isotope labeled 5,6-diamino-4-pyrimidinol (also known as 5,6-diaminouracil ) is a critical heterocyclic precursor used primarily in the structural elucidation of RNA/DNA adducts and the quantification of purine metabolites via Isotope Dilution Mass Spectrometry (ID-MS).

Its utility lies in its role as the "gateway" molecule in the Traube Purine Synthesis . By introducing


 or 

labels at this pyrimidine stage, researchers can generate a library of downstream isotopologues (e.g., Labeled Guanine, Uric Acid, Xanthine) with precise mass shifts. However, the molecule presents significant handling challenges due to its high susceptibility to oxidative degradation (forming murexide-like complexes). This guide outlines the synthesis, stabilization, and analytical deployment of this compound.

Part 1: Chemical Fundamentals & Isotopic Architecture

Structural Identity & Tautomerism

Users must recognize that 5,6-diamino-4-pyrimidinol exists in equilibrium with its keto-form, 5,6-diamino-4(3H)-pyrimidinone . In aqueous solution at physiological pH, the keto-form often predominates, but the "pyrimidinol" nomenclature persists in synthesis literature.

  • IUPAC Name: 5,6-diaminopyrimidin-4-ol

  • Common Name: 5,6-diaminouracil[1][2]

  • CAS (Unlabeled): 56-06-4

  • Molecular Weight (Unlabeled): 142.12 g/mol

Isotopic Labeling Strategies

The strategic value of this molecule depends on where the heavy isotopes are located.

Isotope ConfigMass ShiftPrecursor SourceApplication
[1,3-

]
+2 Da[

]Urea
Backbone tracking of pyrimidine ring.
[2-

]
+1 Da[

]Urea
Carbonyl carbon tracking; useful for Uric Acid degradation studies.
[4,5,6-

]
+3 Da[

]Urea + Na

NO

Total nitrogen inventory in purine salvage pathways.
[Universal-

,

]
+6-9 DaUniversal precursorsNMR structural determination of RNA-protein complexes.

Part 2: Synthesis & Production Protocols

The Modified Traube-Precursor Route

The most robust synthesis for the labeled compound avoids harsh hydrogenation, utilizing a nitrosation-reduction sequence. This allows for the introduction of labels via commercially available Labeled Urea and Labeled Ethyl Cyanoacetate .

Step 1: Condensation (Pyrimidine Ring Formation)
  • Reagents: [

    
    ]Urea + Ethyl Cyanoacetate + NaOEt (Sodium Ethoxide).
    
  • Mechanism: Base-catalyzed condensation forms 4-aminouracil (6-aminopyrimidine-2,4-diol).

  • Critical Control: The reaction must remain anhydrous to prevent hydrolysis of the ester before condensation.

Step 2: Regioselective Nitrosation
  • Reagents: 4-aminouracil + NaNO

    
     (or Na
    
    
    
    NO
    
    
    ) + Acetic Acid.
  • Causality: The amino group at C4 and hydroxyl at C6 make C5 highly nucleophilic. Nitrosation occurs exclusively at C5, yielding 4-amino-5-nitrosouracil .

  • Observation: The product typically precipitates as a deeply colored (red/violet) solid.

Step 3: Reduction to 5,6-Diamino-4-pyrimidinol
  • Reagents: Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    ) or Ammonium Sulfide.
  • Why Dithionite? Catalytic hydrogenation (H

    
    /Pd-C) is risky for labeled compounds due to potential over-reduction or catalyst poisoning by trace sulfur. Dithionite provides a mild, rapid reduction in basic aqueous media.
    
  • Stabilization: The product is immediately converted to its Sulfate Salt or Hydrochloride Salt . The free base oxidizes in air within minutes; the salt is stable for months at -20°C.

Synthesis Workflow Diagram

SynthesisPathway Precursors Labeled Precursors (13C/15N Urea + Cyanoacetate) Inter1 4-Aminouracil (Key Intermediate) Precursors->Inter1 Condensation (NaOEt, Reflux) Inter2 4-Amino-5-Nitrosouracil (Red Precipitate) Inter1->Inter2 Nitrosation (NaNO2, AcOH) Product 5,6-Diamino-4-pyrimidinol (Unstable Free Base) Inter2->Product Reduction (Na2S2O4) Salt Stable Sulfate Salt (Final Product) Product->Salt Stabilization (H2SO4)

Figure 1: Synthetic pathway from labeled urea to the stable sulfate salt of 5,6-diamino-4-pyrimidinol.

Part 3: Downstream Applications (The "Why")

Traube Purine Synthesis (Drug Development)

This is the primary utility. By reacting 5,6-diamino-4-pyrimidinol with a one-carbon donor (Formic Acid), the imidazole ring is closed to form Hypoxanthine or Guanine analogs.

  • Isotope Application: If

    
    -Formic acid is used, the C8 position of the purine becomes labeled.[3] This is distinct from the ring labels derived from the pyrimidine precursor.
    
  • Drug Analogs: This pathway is used to synthesize labeled Allopurinol (via reaction with orthoformates) or Methotrexate intermediates.

Pteridine Biosynthesis Tracing

5,6-diamino-4-pyrimidinol condenses with


-dicarbonyl compounds (e.g., glyoxal) to form Pteridines.
  • Protocol: React with 1,2-dicarbonyls to yield labeled pterin.

  • Use Case: Tracing folate metabolism defects in clinical samples.

Mechanism of Traube Synthesis

TraubeMechanism Diamino 5,6-Diamino-4-pyrimidinol Formylation Formyl Intermediate (N-Formyl) Diamino->Formylation + Formic Acid (HCOOH) Cyclization Dehydrative Cyclization (- H2O) Formylation->Cyclization Heat / Acid Purine Labeled Purine (Xanthine/Guanine) Cyclization->Purine Ring Closure

Figure 2: The Traube synthesis mechanism, converting the diamino precursor into the fused purine system.[4]

Part 4: Analytical Protocols & Handling

Stability & Handling (Critical)

Warning: 5,6-diamino-4-pyrimidinol is highly air-sensitive. Oxidation leads to the formation of Divicine and eventually polymeric pigments (blue/purple).

  • Storage: Store exclusively as the Sulfate or Hydrochloride salt at -20°C.

  • Solubilization: When preparing stock solutions for LC-MS, use degassed buffers containing 0.1% Ascorbic Acid or Dithiothreitol (DTT) to prevent oxidation during the autosampler run.

  • Inert Atmosphere: All synthetic manipulations of the free base must occur under Nitrogen or Argon.

LC-MS/MS Quantification (Internal Standard)

When used as an Internal Standard (IS) for quantifying metabolites, the following parameters are recommended for a Triple Quadrupole system.

Table 1: LC-MS/MS Parameters (ESI+)

ParameterSettingNotes
Column C18 or HILICHILIC is preferred due to high polarity.
Mobile Phase A: 0.1% Formic Acid in H2OB: AcetonitrileHigh aqueous content required for retention on C18.
Precursor Ion

143.1 (M+H)

Shifts to 145/146 depending on label.
Product Ion 1

126.1 (Loss of NH

)
Primary quantifier transition.
Product Ion 2

100.1 (Ring fragmentation)
Qualifier transition.
Cone Voltage 25-30 VOptimize for specific instrument.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) Spike Spike with IS (Labeled 5,6-Diamino) Sample->Spike Extract Protein Precipitation (Methanol/Acetonitrile) Spike->Extract LCMS LC-MS/MS Analysis (HILIC Mode) Extract->LCMS Supernatant Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data

Figure 3: Standard workflow for using the labeled compound as an Internal Standard in metabolomics.

References

  • Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.

  • Kuhn, R., & Reinemund, K. (1934). Über die Synthese des Flavins; 5,6-Diamino-uracil. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis of diamino precursors).
  • Struys, E. A., et al. (2000). Determination of purine and pyrimidine metabolites in human urine by HPLC-electrospray tandem mass spectrometry.[5] Clinical Chemistry. (Validation of LC-MS methods for purine intermediates).

  • Frelin, O., et al. (2015). The Traube Purine Synthesis.[4][6][7] In Comprehensive Organic Name Reactions and Reagents. (Modern review of the mechanism).

  • ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxypyrimidine (5,6-Diaminouracil) Safety and Handling.

Sources

Foundational

Technical Deep Dive: Stable Isotope Labeling of 5,6-Diamino-4(3H)-pyrimidinone

Executive Summary & Strategic Utility The compound 5,6-diamino-4(3H)-pyrimidinone (also known as 4,5-diamino-6-hydroxypyrimidine) is a pivotal intermediate in the biosynthesis of purines (specifically hypoxanthine) and p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

The compound 5,6-diamino-4(3H)-pyrimidinone (also known as 4,5-diamino-6-hydroxypyrimidine) is a pivotal intermediate in the biosynthesis of purines (specifically hypoxanthine) and pteridines (folates, riboflavin). When labeled with stable isotopes (


C, 

N), it becomes a high-fidelity probe for:
  • NMR Structural Biology: Resolving tautomeric states of purine salvage intermediates in solution.

  • Metabolic Flux Analysis: Tracking the incorporation of one-carbon units (formate/folate) into the purine ring system.

  • Mechanistic Enzymology: Investigating the "Traube-like" cyclization mechanisms in de novo biosynthesis.

This guide details the chemo-enzymatic synthesis and structural validation of the


C/

N-labeled isotopologue.[1] We focus on the "2-H" variant (derived from formamidine), distinct from 5,6-diaminouracil (the 2-oxo variant), although the handling protocols for oxidation sensitivity are identical.

Retrosynthetic Logic & Isotope Incorporation

To achieve high isotopic enrichment (>98%), we utilize a convergent synthesis strategy based on the classical Traube Purine Synthesis . This approach allows for modular introduction of labels from commercially available precursors.

Precursor Selection
  • Carbon Backbone (C4, C5, C6): Derived from Ethyl Cyanoacetate .

    • Source: Ethyl [

      
      C_2]cyanoacetate or Ethyl [
      
      
      
      C_3]cyanoacetate.
  • Nitrogen/Carbon (N1, C2, N3): Derived from Formamidine Acetate .

    • Source: [

      
      C, 
      
      
      
      N_2]Formamidine acetate.
Synthesis Pathway Visualization

Synthesispath Precursor1 Ethyl [1,2,3-13C]Cyanoacetate Intermediate1 4-amino-6-hydroxy [U-13C, U-15N]pyrimidine Precursor1->Intermediate1 Condensation (NaOEt) Precursor2 [13C, 15N2]Formamidine Precursor2->Intermediate1 Intermediate2 5-Nitroso Intermediate (Pink/Violet) Intermediate1->Intermediate2 Nitrosation (NaNO2/HCl) Product 5,6-Diamino-4(3H)-pyrimidinone (Unstable/Oxidation Prone) Intermediate2->Product Reduction (Na2S2O4 or H2/Pd)

Figure 1: Modular assembly of the pyrimidine core. The condensation establishes the ring, while subsequent nitrosation/reduction installs the critical vicinal diamine motif.

Experimental Protocol: The Self-Validating System

Critical Safety & Stability Note: 5,6-diaminopyrimidines are exceptionally prone to oxidative degradation in air, forming purple/blue complexes (resembling murexide). All steps post-reduction must be performed under an inert atmosphere (Argon/Nitrogen) using degassed solvents.

Phase 1: Pyrimidine Ring Construction

Objective: Synthesize labeled 4-amino-6-hydroxypyrimidine.

  • Preparation: Dissolve sodium metal (2 eq) in anhydrous ethanol under Argon to generate NaOEt in situ.

  • Condensation:

    • Add

      
      C/
      
      
      
      N-Formamidine acetate (1 eq) and
      
      
      C-Ethyl Cyanoacetate (1 eq).
    • Reflux for 3–5 hours. The solution will turn yellow/orange.

    • Validation Point: TLC (MeOH:DCM 1:9) should show disappearance of cyanoacetate.

  • Isolation: Evaporate ethanol. Dissolve residue in minimal water and acidify carefully with Acetic Acid to pH 5–6. The product precipitates as a white/off-white solid.

  • Yield: Typically 70–85%.

Phase 2: Functionalization (Nitrosation)

Objective: Install the nitrogen at position 5.[2]

  • Dissolution: Suspend the Phase 1 product in dilute NaOH (or water if soluble).

  • Reaction: Cool to 0–5°C. Add NaNO

    
     (1.1 eq). Dropwise add HCl until acidic (pH < 4).
    
  • Observation: A pink to violet precipitate (the 5-nitroso derivative) forms immediately. This color change is the primary visual validation of the ring's integrity.

  • Purification: Filter the nitroso compound and wash with cold water.

Phase 3: Reduction to 5,6-Diamine

Objective: Generate the final air-sensitive product.

  • Setup: Place the nitroso compound in a flask. Cycle Argon/Vacuum 3 times.

  • Reduction (Chemical): Add degassed water. Add Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    , 2.5 eq) gradually at 50°C.
    • Visual Cue: The violet suspension will bleach to a pale yellow or colorless solution.

  • Isolation: Cool to 4°C. The sulfate/sulfite salts may precipitate. The product often requires crystallization from water under Argon.

    • Alternative: Catalytic hydrogenation (H

      
      , Pd/C) is cleaner for NMR samples as it avoids sulfur salts.
      

Analytical Characterization (NMR)[3][4][5][6][7][8]

The following table predicts the chemical shifts and coupling patterns for the fully labeled [U-


C, U-

N] 5,6-diamino-4(3H)-pyrimidinone in DMSO-

.

Table 1: Predicted NMR Parameters

NucleusPositionChemical Shift (

, ppm)
Multiplicity & Coupling (

)
Structural Insight

C
C4 (C=O) 158.0 – 162.0d,

Hz
Carbonyl carbon; desheilded.

C
C5 (C-NH

)
95.0 – 105.0dd,

,

Electron-rich enamine-like carbon.

C
C6 (C-N) 150.0 – 155.0d,

Adjacent to ring nitrogen.

C
C2 (N-C-N) 145.0 – 148.0t,

Hz
Characteristic of formamidine origin.

N
N-5 (Exocyclic) ~60 – 70s (decoupled)Primary amine (reduced nitroso).

N
N-6 (Exocyclic) ~70 – 80s (decoupled)Primary amine (original).

Note: Chemical shifts are pH-dependent due to protonation of the N1/N3 positions.

Applications & Metabolic Logic

The utility of this labeled compound extends beyond static structure.[1] It is a " metabolic key" used to unlock the mechanisms of purine salvage and pteridine biosynthesis.

Metabolic Tracing Workflow

Application cluster_pathways Biosynthetic Divergence Compound 13C/15N 5,6-Diamino-4(3H)-pyrimidinone Purine Purine Synthesis (Hypoxanthine) Compound->Purine + Formate (C1 donor) Pteridine Pteridine Synthesis (Riboflavin/Folate) Compound->Pteridine + Ribose/Glyoxal Validation NMR Detection (Observe 13C-13C coupling evolution) Purine->Validation Pteridine->Validation

Figure 2: The compound serves as a branch-point precursor. In the presence of formate, it cyclizes to Hypoxanthine. In the presence of dicarbonyls, it forms Pteridines.

Mechanistic Case Study: GTP Cyclohydrolase

While GTP Cyclohydrolase I typically starts from GTP, reverse-synthesis studies using labeled 5,6-diaminopyrimidines help elucidate the "Amadori rearrangement" steps in pteridine formation. The


N labels allow researchers to track which nitrogen atoms are retained in the final pterin ring versus those lost as ammonia.

References

  • Traube, W. (1900).[3] "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. [Source: Classic Synthesis]

  • Bacher, A., et al. (2001). "Biosynthesis of Riboflavin: The Structure of the Four-Carbon Precursor." Journal of Biological Chemistry. [Context: Use of labeled diaminopyrimidines in pteridine research].
  • Wacker, A., et al. (2020).[4] "Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies." Journal of Biomolecular NMR, 74, 15-29.

  • Organic Syntheses. (1950). "2,4-Diamino-6-hydroxypyrimidine." Org.[1][5][6] Synth. 30,[7] 22. (Note: Analogous protocol for the diamine precursor).

  • Fischer, M., & Bacher, A. (2005). "Biosynthesis of flavocoenzymes." Natural Product Reports, 22(3), 324-350.

Sources

Exploratory

An In-depth Technical Guide to Stable Isotope-Labeled 5,6-Diamino-4-hydroxypyrimidine Analogues

Introduction In the fields of drug metabolism, pharmacokinetics, and toxicology, particularly in the study of oxidative stress and nucleic acid damage, precise and accurate quantification of biomarkers is paramount. 2,6-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of drug metabolism, pharmacokinetics, and toxicology, particularly in the study of oxidative stress and nucleic acid damage, precise and accurate quantification of biomarkers is paramount. 2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy-Guanine), a significant lesion formed from the oxidative damage of guanine, serves as a critical biomarker for such studies.[1][2] 5,6-Diamino-4-hydroxypyrimidine is a related structure and a key chemical intermediate. The accurate measurement of these and other analytes in complex biological matrices presents a significant analytical challenge due to sample loss during preparation and matrix-induced signal suppression or enhancement in mass spectrometry.

This guide provides a comprehensive overview of stable isotope-labeled (SIL) analogues of 5,6-Diamino-4-hydroxypyrimidine, focusing on their nomenclature and application as internal standards in isotope dilution mass spectrometry (IDMS). The use of a SIL internal standard, which is chemically identical to the analyte but has a greater mass, is the gold standard for quantitative analysis.[3] It co-elutes with the analyte and experiences the same matrix effects and losses during sample processing, enabling highly accurate and precise quantification by correcting for these variations.[4] This principle, known as isotope dilution, is a primary ratio method of measurement, ensuring the highest level of analytical rigor.[5][6][7]

PART 1: Nomenclature, Synonyms, and Chemical Properties

A primary source of confusion in sourcing and utilizing chemical standards is inconsistent nomenclature. 5,6-Diamino-4-hydroxypyrimidine exists in tautomeric forms, leading to interchangeable use of "hydroxypyrimidine" and "pyrimidinone" in naming conventions.[8][9][10] Understanding these synonyms is critical for identifying the correct compound and its corresponding stable isotope-labeled analogue.

The most common stable isotope-labeled form incorporates Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) to provide a distinct mass shift for mass spectrometric analysis.

Data Summary: Isotope Synonyms and Identifiers
AttributeUnlabeled CompoundStable Isotope-Labeled (SIL) Compound
Primary Name 5,6-Diamino-4-hydroxypyrimidine5,6-Diamino-4-hydroxypyrimidine-¹³C,¹⁵N
Synonym 1 4,5-Diamino-6-hydroxypyrimidine4,5-Diamino-6-hydroxypyrimidine-¹³C,¹⁵N[11]
Synonym 2 5,6-Diamino-4(3H)-pyrimidinone[12]5,6-Diamino-4(3H)-pyrimidinone-¹³C,¹⁵N[13]
Synonym 3 5,6-Diamino-4-pyrimidinol[12]5,6-Diamino-4-pyrimidinol-¹³C,¹⁵N[13]
Abbreviation --
CAS Number 1672-50-0[12]1246820-56-3[13]
Molecular Formula C₄H₆N₄OC₃¹³CH₆N₃¹⁵NO[13]
Molecular Weight 126.12 g/mol [12]128.10 g/mol [13]

PART 2: Application in Quantitative Bioanalysis via Isotope Dilution LC-MS/MS

The definitive application for SIL analogues of 5,6-Diamino-4-hydroxypyrimidine is as an internal standard (IS) for the accurate quantification of related analytes, such as biomarkers of oxidative DNA damage. The IDMS methodology provides unparalleled specificity and accuracy, correcting for variations at virtually every stage of the analytical process.[3][14]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle involves adding a known quantity of the high-mass, stable isotope-labeled internal standard to a sample containing an unknown quantity of the native, light-isotope analyte.[4][15] The sample is then processed (e.g., extraction, digestion, purification). During LC-MS/MS analysis, the instrument measures the ratio of the signal intensity of the native analyte to the SIL internal standard. Because any loss or matrix effect will impact both the analyte and the IS equally, this ratio remains constant throughout the workflow. The concentration of the native analyte can then be calculated with high precision.[5][7]

Generalized Experimental Workflow

The following protocol outlines a standard procedure for quantifying a DNA damage product (analyte) in a biological sample (e.g., cellular DNA) using a SIL analogue of 5,6-Diamino-4-hydroxypyrimidine or a similar structure as the internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification A 1. Sample Collection (e.g., Cell Pellet, Tissue) B 2. Spiking with SIL-IS Add known amount of 5,6-Diamino-4-hydroxypyrimidine-¹³C,¹⁵N A->B C 3. DNA Extraction & Purification B->C D 4. Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) Liberates nucleosides/bases C->D E 5. Sample Cleanup (e.g., Solid Phase Extraction) D->E F 6. LC Separation (Reversed-Phase Chromatography) E->F G 7. ESI-MS/MS Detection (Positive Ion Mode, MRM) F->G H 8. Data Acquisition Monitor transitions for both Analyte and SIL-IS G->H I 9. Peak Integration (Analyte and SIL-IS) H->I J 10. Ratio Calculation (Area_Analyte / Area_SIL-IS) I->J K 11. Quantification Determine analyte concentration from calibration curve J->K

Caption: Workflow for analyte quantification using a SIL internal standard.

Step-by-Step Methodology
  • Sample Preparation and Spiking:

    • Rationale: The internal standard must be added at the earliest possible stage to account for analyte loss in all subsequent steps.[15]

    • Protocol:

      • Obtain the biological matrix (e.g., 30-50 µg of isolated DNA).[16]

      • To this sample, add a precise, known amount of the SIL internal standard (e.g., 5,6-Diamino-4-hydroxypyrimidine-¹³C,¹⁵N) dissolved in a suitable solvent. The amount added should yield a detector response similar to that of the expected analyte concentration.

      • Vortex briefly to ensure complete homogenization of the standard with the sample.

  • DNA Hydrolysis:

    • Rationale: To analyze base or nucleoside modifications, the DNA polymer must be broken down into its constituent monomers. Enzymatic digestion is preferred over acid hydrolysis to prevent artifactual formation of oxidative lesions.

    • Protocol:

      • Adjust the sample buffer to the optimal pH for nuclease activity (e.g., pH 5.3).

      • Add a cocktail of enzymes, typically including Nuclease P1 followed by Alkaline Phosphatase, to sequentially digest the DNA into individual nucleosides.

      • Incubate at 37°C for a sufficient duration to ensure complete digestion.

  • Sample Cleanup:

    • Rationale: Remove proteins, salts, and other matrix components that can interfere with LC-MS/MS analysis. Solid-Phase Extraction (SPE) is a common technique.

    • Protocol:

      • Condition an appropriate SPE cartridge (e.g., reversed-phase C18).

      • Load the hydrolyzed sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the analyte and SIL-IS with a stronger organic solvent.

      • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC injection.

  • LC-MS/MS Analysis:

    • Rationale: The liquid chromatography step separates the analyte of interest from other sample components. The tandem mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

    • Protocol:

      • Inject the reconstituted sample into an LC-MS/MS system equipped with a high-resolution triple quadrupole mass analyzer.[16]

      • Separate the components using a reversed-phase column (e.g., C18) with a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol).

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Set up MRM transitions for both the analyte and the SIL-IS. This involves selecting the precursor ion (M+H)⁺ and a specific product ion for each compound. For example:

        • Analyte (Unlabeled): Precursor m/z → Product m/z

        • SIL-IS (Labeled): (Precursor + mass shift) m/z → (Product + mass shift) m/z

  • Quantification:

    • Rationale: A calibration curve is constructed by analyzing standards containing fixed amounts of the SIL-IS and varying, known amounts of the unlabeled analyte. The response ratio of the unknown sample is then plotted on this curve to determine its concentration.

    • Protocol:

      • Integrate the chromatographic peak areas for both the analyte and SIL-IS MRM transitions.

      • Calculate the peak area ratio (Analyte Area / SIL-IS Area).

      • Using the linear regression equation derived from the calibration curve, calculate the concentration of the analyte in the original sample.

PART 3: Overview of Synthesis Strategies

The synthesis of stable isotope-labeled pyrimidines is a specialized process that ensures high isotopic enrichment and chemical purity. While specific, proprietary methods are often used, the general approach involves incorporating labeled precursors early in the synthetic route.

A conceptual pathway could involve the condensation of a labeled guanidine or urea derivative with a labeled three-carbon unit to form the pyrimidine ring.

Caption: Conceptual synthesis pathway for a labeled pyrimidine.

This de novo synthesis approach ensures that the stable isotopes are covalently and stably incorporated into the core structure of the molecule, preventing any isotopic exchange during sample processing or analysis.

Conclusion

Stable isotope-labeled analogues of 5,6-Diamino-4-hydroxypyrimidine represent indispensable tools for researchers in biomedical and pharmaceutical sciences. Their role as internal standards in isotope dilution mass spectrometry provides the highest level of confidence in quantitative data, enabling the accurate measurement of critical biomarkers of disease and drug metabolism. A thorough understanding of their nomenclature and the principles behind their application is essential for the robust development and validation of bioanalytical methods, ultimately advancing our understanding of complex biological systems.

References

  • National Institute of Standards and Technology. (2015). LC-MS/MS Measurement of Nanomaterial- Induced DNA Modifications in Isolated DNA. NIST Special Publication 1200-20. [Link]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. OSTI.GOV. [Link]

  • Wikipedia. (2023). Isotope dilution. [Link]

  • Smith, G., et al. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Aregbe, Y. (1996). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). In IAEA-TECDOC-898. [Link]

  • Turesky, R. J., & Le, M. D. (2010). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Chromatographia, 71(5-6), 391–402. [Link]

  • Chen, H. J. C., et al. (2022). Isotope Dilution nanoLC-MS/MS Quantitation of Methylglyoxal DNA-Protein Crosslinks: Formation and Repair in Human Cells. bioRxiv. [Link]

  • Nonell, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Isotope Dilution Mass Spectrometry. [Link]

  • ResearchGate. (2016). Oxidation of guanine to FapyG (2,6-diamino-4-hydroxy-5-formamido-pyrimidine). [Link]

  • Lee, S. H., et al. (2019). Stable isotope-labeled DNA: A new strategy for the quantification of total DNA using LC-MS. Analytical and Bioanalytical Chemistry, 411(24), 6341–6349. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Fleming, A. M., & Burrows, C. J. (2017). Chemical and Biological Consequences of Oxidatively Damaged Guanine in DNA. Accounts of Chemical Research, 50(4), 875–882. [Link]

  • Iida, S., et al. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International Journal of Molecular Sciences, 21(20), 7608. [Link]

  • Kundu, M., et al. (2021). The guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin induces mutations when bypassed by DNA polymerases and is a substrate for base excision repair. DNA Repair, 107, 103207. [Link]

  • Wikipedia. (2023). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. [Link]

  • ResearchGate. (2014). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. [Link]

Sources

Foundational

Advanced Isotopic Labeling Strategies in De Novo Purine Biosynthesis: A Technical Guide

Executive Summary: The Strategic Necessity of Labeling In modern drug discovery—particularly for oncology and metabolic disorders—the ability to trace the fate of purine nucleotides is not merely an analytical convenienc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Necessity of Labeling

In modern drug discovery—particularly for oncology and metabolic disorders—the ability to trace the fate of purine nucleotides is not merely an analytical convenience; it is a mechanistic necessity. Antifolates like methotrexate and pemetrexed function by strangling the de novo purine pathway, specifically inhibiting enzymes like ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase).[1]

To validate these targets, researchers require isotopically labeled intermediates—specifically IMP (Inosine Monophosphate) and ZMP (AICAR monophosphate) —to map metabolic flux and resolve NMR structures of enzyme-inhibitor complexes.

This guide moves beyond basic commercial procurement, detailing the chemo-enzymatic synthesis of these intermediates. This approach offers superior stereochemical purity and yield compared to traditional organic synthesis, allowing for the precise placement of


C and 

N atoms critical for relaxation-dispersion NMR and metabolic flux analysis (MFA).

Strategic Atom Mapping: Designing the Isotope Tracer

Before initiating synthesis, one must understand the atomic provenance of the purine ring. This dictates which labeled precursors are required to achieve specific isotopomers.

The Purine Ring Atom Sources

The construction of the purine ring on the ribose-5-phosphate scaffold involves contributions from five distinct metabolic sources.

Atom PositionMetabolic PrecursorEnzyme Step (Gene)Labeling Strategy
N1 Aspartate (Amine)SAICAR Synthetase (purC)Use [

N]-Aspartate
C2, C8 Formate (

-Formyl-THF)
GAR/AICAR Transformylase (purN/purH)Use [

C]-Formate or [3-

C]-Serine
N3, N9 Glutamine (Amide)PRPP Amidotransferase (purF)Use [Amide-

N]-Glutamine
C4, C5, N7 GlycineGAR Synthetase (purD)Use [U-

C,

N]-Glycine
C6 Bicarbonate (CO

)
AIR Carboxylase (purE/K)Use NaH

CO

Ribose Glucose (via PRPP)PRPP Synthetase (prsA)Use [U-

C]-Glucose
Pathway Visualization

The following diagram illustrates the flow of atoms into the purine ring, highlighting the critical nodes for isotopic introduction.

PurineAtomMapping Glutamine Glutamine (Amide N) PRA PRA (Unstable) Glutamine->PRA AIR AIR Glutamine->AIR Glycine Glycine (C4, C5, N7) GAR GAR Glycine->GAR Formate Formate (C2, C8) Formate->AIR IMP IMP (Final) Formate->IMP Aspartate Aspartate (N1) SAICAR SAICAR Aspartate->SAICAR CO2 Bicarbonate (C6) CAIR CAIR CO2->CAIR PRPP PRPP PRPP->PRA purF (+Gln) PRA->GAR purD (+Gly) GAR->AIR purN/L/M (+Formate/Gln) AIR->CAIR purE/K (+CO2) CAIR->SAICAR purC (+Asp) AICAR ZMP (AICAR-P) SAICAR->AICAR purB (-Fumarate) AICAR->IMP purH (+Formate)

Figure 1: Atom mapping of the de novo purine pathway. Nodes colored by precursor source highlight the modularity of isotopic insertion.

Protocol: Chemo-Enzymatic Synthesis of [U- C, N]-IMP

While chemical synthesis of purines is possible, it is plagued by low yields and difficult stereochemical control at the glycosidic bond. The Chemo-Enzymatic approach, utilizing recombinant E. coli Pur proteins, is the gold standard for generating isotopically complex intermediates like ZMP and IMP.

Experimental Design & Causality
  • Why Enzymatic? Enzymes like PurF (amidotransferase) protect the labile amine of PRA (5-phosphoribosylamine), which has a half-life of seconds in aqueous solution. Chemical methods struggle to stabilize this intermediate.

  • Why "One-Pot"? The pathway intermediates are highly polar and difficult to purify individually. A cascade reaction drives equilibrium forward, accumulating the stable final product (IMP).

Reagents and Setup[3]
  • Enzymes: Recombinant PurF, PurD, PurN, PurL, PurM, PurK, PurE, PurC, PurB, PurH (expressed in E. coli BL21).

  • Cofactor Regeneration: Creatine Kinase (CK) and Creatine Phosphate (CP) to regenerate ATP; Myokinase to balance AMP/ADP.

  • Labeled Precursors:

    • [U-

      
      C
      
      
      
      ]-Glucose (for Ribose)[2]
    • [U-

      
      C
      
      
      
      ,
      
      
      N]-Glycine[3]
    • 
      NH
      
      
      
      Cl (source for Gln synthetase if generating Gln in situ, or use labeled Gln)
    • 
      C-Sodium Formate
      
    • NaH

      
      CO
      
      
      
Step-by-Step Methodology
Phase 1: PRPP Generation (The Scaffold)
  • Reaction Mix: In a 50 mL Falcon tube, combine 50 mM Tris-HCl (pH 8.0), 10 mM MgCl

    
    , 20 mM [U-
    
    
    
    C]-Glucose.
  • Activation: Add Hexokinase (2 U/mL) and Ribose-phosphate pyrophosphokinase (PRPP Synthetase, 2 U/mL).

  • ATP Regeneration: Add 5 mM ATP, 20 mM Creatine Phosphate, and Creatine Kinase.

  • Incubation: 37°C for 2 hours.

    • Checkpoint: Verify PRPP formation via analytical HPLC (anion exchange).

Phase 2: The Purine Cascade
  • Add Precursors: To the PRPP mixture, add [

    
    N]-Glutamine (20 mM), [
    
    
    
    C,
    
    
    N]-Glycine (20 mM), [
    
    
    C]-Formate (40 mM), and [
    
    
    N]-Aspartate (20 mM).
  • Initiate Cascade: Add the cocktail of purified Pur enzymes (PurF through PurH).

    • Note: PurF is subject to feedback inhibition by IMP. Use a mutant PurF (e.g., K326Q) if high yields are required to prevent premature shutdown.

  • Folate Cycle Support: Add

    
    -formyl-tetrahydrofolate (1 mM) or a regeneration system containing THF, Formate Dehydrogenase, and Serine Hydroxymethyltransferase.
    
  • Incubation: Incubate at 30°C for 12–16 hours.

    • Scientific Logic:[1][2][3][4][5] Lower temperature (30°C vs 37°C) preserves the stability of the complex multi-enzyme mixture over the long incubation.

Phase 3: Purification
  • Quench: Heat shock at 95°C for 2 minutes to denature enzymes. Centrifuge at 15,000 x g to remove precipitate.

  • FPLC Isolation: Load supernatant onto a Q-Sepharose Fast Flow (anion exchange) column.

  • Elution Gradient: 0 to 1 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5. IMP typically elutes around 400-500 mM.

  • Lyophilization: Freeze-dry the collected fractions to remove volatile TEAB, yielding the triethylammonium salt of [U-

    
    C, 
    
    
    
    N]-IMP.
Workflow Diagram

ChemoEnzymaticWorkflow cluster_0 Phase 1: Scaffold cluster_1 Phase 2: Cascade cluster_2 Phase 3: Purification Glucose 13C-Glucose PRPP_Syn PRPP Synthetase + ATP Regen Glucose->PRPP_Syn PRPP 13C-PRPP PRPP_Syn->PRPP PurEnzymes PurF-PurH Enzyme Cocktail PRPP->PurEnzymes Precursors 15N-Gln, 13C-Gly 13C-Formate Precursors->PurEnzymes IMP_Crude Crude IMP PurEnzymes->IMP_Crude Quench Heat Quench (95°C) IMP_Crude->Quench FPLC Anion Exchange (Q-Sepharose) Quench->FPLC Final Pure 13C,15N-IMP FPLC->Final

Figure 2: Chemo-enzymatic workflow for high-yield synthesis of isotopically labeled IMP.

Analytical Validation (Self-Validating Systems)

Trustworthiness in synthesis relies on rigorous characterization.

Mass Spectrometry (LC-MS)[8]
  • Method: ESI-MS in negative mode.

  • Expected Shift: Natural IMP (

    
    ) has a monoisotopic mass of 348.06 Da.
    
  • Calculation: For [U-

    
    C
    
    
    
    ,
    
    
    N
    
    
    ]-IMP:
    • 10 Carbons

      
       +1.003 Da = +10.03
      
    • 4 Nitrogens

      
       +0.997 Da = +3.988
      
    • Total Shift: ~+14 Da.

    • Target Mass: ~362.07 Da.

  • Validation: Absence of M+0 peak confirms 100% labeling efficiency.

NMR Spectroscopy[9][10]
  • 1H-15N HSQC: Essential for verifying the integrity of the purine ring nitrogens.

    • N7 and N9: Distinct chemical shifts (~160 ppm for N7, ~170 ppm for N9).

    • Coupling: Observe

      
       couplings to confirm glycosidic bond formation.
      
  • 13C-13C Coupling: In uniformly labeled samples, the complex splitting patterns (doublets of doublets) verify the contiguous carbon backbone derived from glucose and glycine.

Comparison of Synthesis Methods

FeatureChemical SynthesisChemo-Enzymatic (Recommended)Fermentation (Auxotrophs)
Yield Low (<20%)High (50–70%)Variable
Stereochemistry Difficult (Anomeric mixtures)Perfect (Biological specificity)Perfect
Labeling Flexibility High (Atom specific)High (Precursor specific)Low (Uniform mostly)
Purification Complex (Side products)Moderate (Protein removal)Complex (Cell lysate)
Cost High (Labor/Reagents)Moderate (Recombinant enzymes)Low

References

  • Schultheisz, H. L., et al. (2008).[6] Pathway Engineered Enzymatic de Novo Purine Nucleotide Synthesis. ACS Chemical Biology, 3(8), 499–511.[6] [Link]

  • Longhini, A. P., et al. (2016). Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations.[7] Nucleic Acids Research, 44(6), e52. [Link]

  • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis.[2] Nucleic Acids Research, 43(4), 2466–2485. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. [Link]

  • Pareek, V., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. Science, 368(6488), 283-290. [Link]

Sources

Exploratory

5,6-Diamino-4-hydroxypyrimidine-13C,15N molecular weight

This guide details the molecular weight characteristics, synthesis logic, and analytical validation of 5,6-Diamino-4-hydroxypyrimidine (also known as 4,5-Diamino-6-hydroxypyrimidine ) labeled with stable isotopes and . M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular weight characteristics, synthesis logic, and analytical validation of 5,6-Diamino-4-hydroxypyrimidine (also known as 4,5-Diamino-6-hydroxypyrimidine ) labeled with stable isotopes


 and 

.

Molecular Identity & Mass Specifications

The precise molecular weight of stable isotope-labeled compounds is not a static number; it is a function of the specific labeling pattern (isotopomers). For 5,6-Diamino-4-hydroxypyrimidine (


), the mass shift depends on whether the compound is universally labeled (

) or selectively labeled at specific positions.
Structural Constants
  • IUPAC Name: 5,6-Diaminopyrimidin-4-ol (often exists as the tautomer 5,6-diamino-3H-pyrimidin-4-one).

  • Chemical Formula (Unlabeled):

    
    [1]
    
  • CAS Number (Unlabeled): 1672-50-0[1][2][3]

  • CAS Number (Labeled): Varies by pattern (e.g., 1246820-56-3 for specific isomers).

Molecular Weight Calculations

The following table contrasts the unlabeled standard against common labeled variants.

IsotopologueLabeling DescriptionFormulaMonoisotopic Mass (Da)Mass Shift (

)
Unlabeled Natural Abundance

126.0542 0
Dual Label e.g.,


129.0513 +3.0
Fully Labeled Universal (

)

134.0558 +8.0

Critical Note for Mass Spectrometry: The values above are monoisotopic masses, used for high-resolution MS (HRMS). For molarity calculations in synthesis, use the average molecular weight (e.g., Fully Labeled


 g/mol ).
Isotope Mass Contributions

When validating your specific batch, apply these exact atomic mass additions to the base formula:

  • 
    :  +1.003355 Da per atom.
    
  • 
    :  +0.997035 Da per atom.
    

Synthesis & Labeling Logic

Synthesizing 5,6-Diamino-4-hydroxypyrimidine with high isotopic purity requires a modular approach. The pyrimidine ring is constructed from two primary fragments, allowing researchers to introduce labels selectively.

Retrosynthetic Pathway

The most robust route utilizes the condensation of Formamidine (providing N1-C2-N3) and Ethyl Cyanoacetate (providing C4-C5-C6), followed by nitrosation and reduction.

Experimental Workflow (Graphviz Diagram)

The following diagram illustrates the origin of the carbon and nitrogen atoms, demonstrating how to select precursors for specific labeling patterns.

SynthesisPath Formamidine Formamidine Acetate (Source of N1, C2, N3) Intermediate1 4-Amino-6-hydroxypyrimidine (Pyrimidinone form) Formamidine->Intermediate1 Condensation Cyanoacetate Ethyl Cyanoacetate (Source of C4, C5, C6, N-exocyclic) Cyanoacetate->Intermediate1 Condensation Nitroso 4-Amino-5-nitroso-6-hydroxypyrimidine (Purple/Red Solid) Intermediate1->Nitroso Electrophilic Subst. Final 5,6-Diamino-4-hydroxypyrimidine (13C, 15N Labeled) Nitroso->Final Reduction NaOEt NaOEt / EtOH (Cyclization) NaOEt->Intermediate1 NaNO2 NaNO2 / AcOH (Nitrosation) NaNO2->Nitroso Reduct Na2S2O4 or H2/Pd (Reduction) Reduct->Final

Figure 1: Modular synthesis pathway. To achieve universal labeling, both Formamidine (


) and Ethyl Cyanoacetate (

) must be isotopically enriched.
Protocol: Modular Synthesis (Step-by-Step)

Objective: Synthesis of partially or fully labeled 5,6-diamino-4-hydroxypyrimidine.[4]

  • Cyclization (Ring Formation):

    • Dissolve Formamidine Acetate (labeled as required) and Ethyl Cyanoacetate (labeled as required) in anhydrous ethanol containing Sodium Ethoxide (NaOEt).

    • Reflux for 3–5 hours. The basic conditions catalyze the condensation between the amidine and the ester/nitrile groups.

    • Result:4-Amino-6-hydroxypyrimidine precipitates upon acidification.

  • Nitrosation (Introduction of N at C5):

    • Dissolve the intermediate in dilute acetic acid.

    • Add aqueous Sodium Nitrite (

      
      )  dropwise at 0–5°C.
      
    • Note: If

      
       is required at the C5-amino position, use 
      
      
      
      .
    • Observation: Formation of a deeply colored (often purple/red) precipitate of 4-amino-5-nitroso-6-hydroxypyrimidine .

  • Reduction (Final Product Formation):

    • Suspend the nitroso compound in ammonium hydroxide.

    • Add Sodium Dithionite (

      
      )  until the color fades to pale yellow/tan. Alternatively, catalytic hydrogenation (
      
      
      
      , Pd/C) can be used.
    • Purification: Recrystallize from water.

Analytical Validation

Trusting the label incorporation requires rigorous validation. Do not assume the label is present simply because the reagents were labeled; exchangeable protons or metabolic scrambling can occur in biological applications, though the ring atoms here are stable.[]

Mass Spectrometry (ESI-MS)

Direct infusion ESI-MS in positive mode (


) is the primary validation tool.
  • Unlabeled Target:

    
    
    
  • Fully Labeled Target:

    
    
    
  • Check for "Isotopic Bleed": If you see a distribution (e.g., peaks at 133, 134, 135), your synthesis had incomplete incorporation. A pure standard should show a single dominant isotopologue peak.

Nuclear Magnetic Resonance (NMR)

NMR confirms not just the presence of isotopes, but their positions via coupling constants (


).
  • 
     NMR:  In DMSO-
    
    
    
    , look for the disappearance of singlet peaks if carbons are labeled (due to C-H splitting).
  • 
     NMR: 
    
    • C2 (Amidine carbon): ~145–150 ppm. If

      
      -labeled and adjacent to 
      
      
      
      , this signal will appear as a doublet or triplet (
      
      
      ).
    • C4/C6 (Carbonyl/Enol): ~160 ppm.

    • C5 (Diamino carbon): ~80–90 ppm (shielded by electron-donating amines).

  • Coupling Verification: In a fully labeled molecule, the C5 signal will be a complex multiplet due to coupling with C4, C6, and the attached

    
    .
    

Applications in Drug Development[2][3][6]

Metabolic Flux Analysis (MFA)

This compound is a critical intermediate in Purine and Riboflavin (Vitamin B2) biosynthesis.

  • Usage: Spiking cell cultures with

    
    -5,6-diamino-4-hydroxypyrimidine allows researchers to trace the rate of pteridine ring formation.
    
  • Detection: The unique mass shift (+8 Da for full label) moves the metabolite signals away from the "noise" of natural abundance cellular background.

Internal Standard for Quantitation

In LC-MS/MS bioanalysis of biological fluids:

  • Add a known concentration of the labeled standard to the plasma/urine sample.

  • Extract and analyze.[6][7][8][9]

  • Ratio Metric: Calculate the Area Ratio (Analyte / Internal Standard).

  • Benefit: The labeled standard co-elutes with the analyte, correcting for matrix effects and ionization suppression perfectly.

References

  • United States Biological. 5,6-Diamino-4-hydroxypyrimidine-13C,15N - Data Sheet. Retrieved from

  • Organic Syntheses. 2,4-Diamino-6-hydroxypyrimidine (Synthesis Protocol). Coll. Vol. 4, p.247 (1963). Retrieved from

  • PubChem. Compound Summary: 4,5-Diamino-6-hydroxypyrimidine.[3] National Library of Medicine. Retrieved from

  • MedChemExpress. 4,5-Diamino-6-hydroxypyrimidine-13C,15N Product Information. Retrieved from

Sources

Foundational

Unveiling the Isotopic Fingerprint: A Technical Guide to the Chemical Properties of ¹³C and ¹⁵N Labeled Triazavirin (TZV)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the chemical properties of isotopically labeled Triazavirin (TZV)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the chemical properties of isotopically labeled Triazavirin (TZV), a potent antiviral agent. By incorporating stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the molecular structure of TZV, researchers are equipped with a powerful tool to elucidate its mechanism of action, metabolic fate, and pharmacokinetic profile. This document will delve into the synthesis, characterization, and practical applications of these labeled compounds, offering a comprehensive resource for investigators in the field of antiviral drug development.

Introduction to Triazavirin and the Significance of Isotopic Labeling

Triazavirin (TZV), also known by its international non-proprietary name Riamilovir, is a broad-spectrum antiviral drug with a novel triazolotriazine core structure.[1][2] It is recognized as a non-nucleoside antiviral agent and has demonstrated efficacy against a range of RNA viruses.[1] The principal mechanism of action of TZV involves the inhibition of viral RNA synthesis and the replication of viral genomic fragments.[3] It is considered an analogue of the purine nucleoside guanine.[4][5]

The study of a drug's journey through a biological system – its absorption, distribution, metabolism, and excretion (ADME) – is fundamental to its development. Isotopic labeling is a critical technique in these investigations. By replacing specific atoms in the drug molecule with their heavier, stable isotopes (like ¹³C and ¹⁵N), the compound becomes distinguishable by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This "isotopic fingerprint" allows for precise tracking of the drug and its metabolites within complex biological matrices.[6][7]

The synthesis of Triazavirin containing deuterium (²H), ¹³C, and ¹⁵N isotopes has been developed to facilitate a more comprehensive understanding of its bioavailability and metabolic pathways.[6][7][8] This guide will focus specifically on the chemical properties of the ¹³C and ¹⁵N labeled variants.

Physicochemical Properties of Triazavirin

A foundational understanding of the parent compound's properties is essential before delving into its isotopically labeled analogues.

PropertyValueSource
Chemical Name 2-methylsulfanyl-6-nitro[7][9]triazolo[5,1-c][7][9]triazin-7(4H)-one[1]
Synonyms Riamilovir, TZV[1][4]
Molecular Formula C₅H₄N₆O₃S[1]
Molar Mass 228.19 g·mol⁻¹[1]
CAS Number 123606-06-4 (for Riamilovir)[1]
Appearance Information not readily available in search results
Solubility Soluble in DMSO (57 mg/mL), Water (20 mg/mL), Insoluble in Ethanol[3]
pKa The dissociation constant for Triazavirin has not been reported, but a close structural analogue has a pKa of 1.1[9]

Note: The properties of the isotopically labeled versions are chemically identical to the unlabeled compound, with a slight increase in molecular weight due to the heavier isotopes.

Synthesis of ¹³C and ¹⁵N Labeled Triazavirin

The strategic incorporation of ¹³C and ¹⁵N atoms into the Triazavirin molecule is a multi-step process that requires careful selection of labeled starting materials. A key synthetic route involves the annelation of a 1,2,4-triazine ring, containing a nitro group, to a 1,2,4-triazole moiety.[9]

A published method for the synthesis of a selectively labeled TZV analogue, (²H₃,¹³C₂,¹⁵N₃)-TZV, provides a clear blueprint for the incorporation of these isotopes.[6][7]

Key Labeled Precursors

The synthesis utilizes the following isotopically enriched starting materials:

  • [¹³C]Potassium thiocyanate (KSCN) : Serves as a donor of a ¹³C atom.[6]

  • [¹³C, ²H₃]Methyl iodide (¹³CH₃I) : Provides a second ¹³C atom and deuterium labels.[6]

  • [¹⁵N]Aminoguanidine carbonate : Incorporates ¹⁵N atoms into the triazole ring.[6]

  • [¹⁵N]Sodium nitrite (NaNO₂) : Used to generate ¹⁵N-nitrous acid for diazotization.[6]

  • [¹⁵N]Ethyl nitroacetate : Contributes a ¹⁵N atom to the triazine ring.[6]

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing isotopically labeled Triazavirin.

G cluster_0 Step 1: Synthesis of Labeled 5-Amino-3-mercaptotriazole cluster_1 Step 2: Methylation cluster_2 Step 3: Diazotization cluster_3 Step 4: Cyclization A [¹⁵N]Aminoguanidine carbonate C [¹³C,¹⁵N]5-Amino-3-mercaptotriazole A->C Treatment with B [¹³C]KSCN B->C D [¹³C,¹⁵N]5-Amino-3-mercaptotriazole F [²H₃,¹³C₂,¹⁵N]Aminotriazole D->F Reaction with E [¹³C, ²H₃]Methyl iodide E->F G [²H₃,¹³C₂,¹⁵N]Aminotriazole I [²H₃,¹³C₂,¹⁵N₂]Diazonium salt G->I Reaction with ¹⁵N-nitrous acid from H [¹⁵N]NaNO₂ H->I J [²H₃,¹³C₂,¹⁵N₂]Diazonium salt L [²H₃,¹³C₂,¹⁵N₃]-Triazavirin J->L Treatment with K [¹⁵N]Ethyl nitroacetate K->L

Caption: Synthetic workflow for isotopically labeled Triazavirin.

The synthesis commences with the treatment of [¹⁵N]aminoguanidine carbonate with labeled KSCN to yield [¹³C,¹⁵N]5-amino-3-mercaptotriazole.[6] This intermediate is then reacted with labeled methyl iodide to produce the corresponding aminotriazole.[6] Subsequent diazotization with ¹⁵N-nitrous acid (generated from enriched NaNO₂) forms a diazonium salt, which is then treated with [¹⁵N]ethyl nitroacetate to afford the isotopically enriched triazolotriazine sodium salt dihydrate.[6]

Analytical Characterization

The successful incorporation of ¹³C and ¹⁵N isotopes is confirmed through rigorous analytical techniques, primarily NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isotopically labeled compounds. The presence of ¹³C and ¹⁵N nuclei with non-zero nuclear spins leads to observable signals and spin-spin coupling constants (J-couplings) that provide a wealth of structural information.

In the ¹³C NMR spectrum of labeled TZV, the signals of all carbon atoms exhibit additional splitting due to coupling with the labeled ¹⁵N atoms.[7] Similarly, the ¹⁵N NMR spectrum shows distinct signals for the labeled nitrogen atoms, with multiplicities arising from both ¹³C-¹⁵N and ¹⁵N-¹⁵N spin-spin interactions.[6] These coupling constants can be quantitatively measured using a variety of one-dimensional and two-dimensional NMR experiments.[6][7]

Labeled Atom¹³C Chemical Shift (δ, ppm)¹⁵N Chemical Shift (δ, ppm)Key ¹³C-¹⁵N Coupling Constants (J, Hz)
C-2Varies-¹J(C2-N1)
C-2'Varies-Not reported
N-1-~259.1¹J(C2-N1)
N-5-~397.0Not directly reported
N-6'-~367.9Not directly reported

Note: The exact chemical shifts and coupling constants are dependent on the specific labeled isotopologue and the experimental conditions. The values provided are illustrative based on published data for a (²H₃,¹³C₂,¹⁵N₃)-TZV analogue.[6]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to confirm the incorporation of the stable isotopes by detecting the mass-to-charge ratio (m/z) of the molecular ion. The presence of ¹³C and ¹⁵N atoms results in a predictable increase in the monoisotopic mass of the molecule. For instance, the [M+H]⁺ peak for a [¹³C,¹⁵N]-5-amino-3-mercaptotriazole intermediate was observed at an m/z of 119.0233, confirming the presence of the labeled atoms.[6] Similarly, the incorporation of additional labels in a subsequent intermediate was verified by an [M+H]⁺ peak at m/z 137.0612.[7]

Applications in Drug Development and Research

The availability of ¹³C and ¹⁵N labeled Triazavirin is invaluable for a range of preclinical and clinical studies.

Pharmacokinetic and Bioavailability Studies

Isotopically labeled TZV serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[6] This allows for the precise and accurate quantification of the parent drug and its metabolites in biological fluids such as blood, serum, and urine.[6] By administering the labeled compound, researchers can track its absorption, distribution, and clearance from the body, providing critical data for determining effective drug dosages.

Metabolism Studies

Identifying the metabolic pathways of a drug is a crucial aspect of its safety assessment. By using ¹³C and ¹⁵N labeled TZV, metabolites can be readily distinguished from endogenous molecules in mass spectrometry analysis. This facilitates the identification and structural elucidation of metabolic products, providing insights into how the drug is processed in the body.

Mechanism of Action Studies

While the primary antiviral action of TZV is known, isotopically labeled analogues can be used in more nuanced studies to probe its interactions with viral and host cell components. For example, solid-state NMR studies with labeled compounds can reveal detailed information about drug-target interactions at the molecular level.

The following diagram illustrates the central role of isotopically labeled TZV in drug development research.

G A ¹³C, ¹⁵N Labeled Triazavirin B Pharmacokinetic Studies A->B enables C Metabolism Studies A->C facilitates D Mechanism of Action Studies A->D supports E LC-MS Bioanalysis B->E utilizes F Metabolite Identification C->F leads to G Target Interaction Analysis D->G informs H Drug Dosage Optimization E->H I Safety Assessment F->I J Lead Optimization G->J

Caption: Applications of isotopically labeled Triazavirin.

Conclusion

The synthesis and characterization of ¹³C and ¹⁵N labeled Triazavirin represent a significant advancement in the study of this important antiviral drug. These isotopically enriched molecules provide researchers with an indispensable tool for conducting detailed pharmacokinetic, metabolic, and mechanistic investigations. The insights gained from such studies are critical for the rational optimization of treatment strategies and the continued development of novel antiviral therapies.

References

  • Current time information in Baltimore, MD, US. (n.d.).
  • Triazavirin—A Novel Effective Antiviral Drug. (2022). MDPI. Retrieved from [Link]

  • Shestakova, T. S., Deev, S. L., Khalymbadzha, I. А., Rusinov, V. L., Paramonov, A. S., Arseniev, A. S., Shenkarev, Z. O., Charushin, V. N., & Chupakhin, O. N. (2021). Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. Chemistry of Heterocyclic Compounds, 57(4), 479–482. Retrieved from [Link]

  • Shestakova, T. S., Deev, S. L., Khalymbadzha, I. A., et al. (2021). Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. PubMed. Retrieved from [Link]

  • Analog of antiviral drug Triazavirin (Riamilovir) labeled with stable isotopes 13C and 15N. Synthesis and NMR characteristics. (2024). ResearchGate. Retrieved from [Link]

  • Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. (2021). PubMed. Retrieved from [Link]

  • Development of Drugs with Direct Antiviral Action Based on Azaheterocyclic Systems. (2022). PubMed. Retrieved from [Link]

  • Chemical structure of triazavirin (1). (n.d.). ResearchGate. Retrieved from [Link]

  • The efficacy of triazavirin (riamilovir)-based treatment in patients with COVID-19: Real-world clinical experiences from the Russian Federation and a review of the literature. (n.d.). proLékaře.cz. Retrieved from [Link]

  • Synthesis of the [2H,15N]-labeled antiviral drug “triazavirine”. (2025). ResearchGate. Retrieved from [Link]

  • Structure of Triazavirin (Riamilovir). (n.d.). ResearchGate. Retrieved from [Link]

  • Riamilovir. (n.d.). Wikipedia. Retrieved from [Link]

  • Riamilovir. (n.d.). PubChem. Retrieved from [Link]

  • Triazavirin—A Novel Effective Antiviral Drug. (2022). PubMed. Retrieved from [Link]

  • Efficacy and Safety of Triazavirin Therapy for Coronavirus Disease 2019: A Pilot Randomized Controlled Trial. (2020). ResearchGate. Retrieved from [Link]

  • «Triazavirin» has been given an international non-proprietary name. (2018). Medsintez. Retrieved from [Link]

  • Fragments of mass spectra of metabolite M1 (A) and synthetic AMTZV (B). (n.d.). ResearchGate. Retrieved from [Link]

  • Jobs in Afzal Gunj, Hyderabad. (n.d.). Placement India. Retrieved from [Link]

  • Jonathan Nda-Isaiah. (2026). LEADERSHIP Newspapers. Retrieved from [Link]

  • Thisday Newspaper News Headlines Today. (2026). Thisday. Retrieved from [Link]

Sources

Exploratory

The Critical Distinction: A Guide to 4,5-Diamino and 5,6-Diamino Pyrimidine Isomers in Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals Abstract Diaminopyrimidines are foundational scaffolds in medicinal chemistry, prized for their role as precursors to a vast array of biologically active fused...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

Diaminopyrimidines are foundational scaffolds in medicinal chemistry, prized for their role as precursors to a vast array of biologically active fused heterocyclic systems.[1][2] Their structural similarity to the purine core of ATP makes them ideal starting points for developing kinase inhibitors and other targeted therapeutics.[3] However, the specific placement of the two amino groups on the pyrimidine ring—the distinction between the 4,5- and 5,6-isomers—imparts profound differences in electronic properties, chemical reactivity, and, ultimately, their utility in drug design. This guide provides an in-depth analysis of these two critical isomers, elucidating the structural nuances that dictate their synthetic pathways and applications. We will explore their differential reactivity, provide validated experimental protocols for synthesis and analysis, and present a comparative framework to empower researchers in their selection and application.

The Core Structural and Electronic Divide

At first glance, 4,5-diaminopyrimidine and 5,6-diaminopyrimidine are simple structural isomers. Both are ortho-diamines, a feature that is central to their chemistry. However, the relationship of the amino groups to the ring nitrogen atoms creates a significant divergence in their electronic character and steric environment.

  • 4,5-Diaminopyrimidine: In this isomer, the amino groups are positioned at C4 and C5. The C4-amino group is para to the N1 ring nitrogen and ortho to the N3 ring nitrogen. The C5-amino group is flanked by two carbon atoms. This arrangement results in a molecule with distinct electronic and steric profiles for the two amino groups.

  • 5,6-Diaminopyrimidine: Here, the amino groups are at C5 and C6. The C6-amino group is ortho to the N1 ring nitrogen. The C5-amino group's environment is similar to its counterpart in the 4,5-isomer. The proximity of the C6-amino group to N1 is a key differentiator in its reactivity and hydrogen bonding potential.

This fundamental structural difference is the primary determinant of their divergent chemical behavior.

Figure 1: Structural comparison of 4,5- and 5,6-diaminopyrimidine isomers.

Differential Reactivity: The Key to Application

The isomeric difference manifests most profoundly in cyclization reactions, which are central to their use as synthetic precursors.

4,5-Diaminopyrimidine: The Classic Gateway to Purines and Pteridines

The 4,5-diaminopyrimidine scaffold is the cornerstone of the Traube purine synthesis , a robust and versatile method for constructing the purine ring system.[4][5] In this reaction, the two adjacent amino groups at C4 and C5 react with a one-carbon electrophile (e.g., formic acid, diethoxymethyl acetate) to form the imidazole portion of the purine.[5] This reaction's efficiency is rooted in the favorable geometry for intramolecular cyclization.

This reactivity makes 4,5-diaminopyrimidines indispensable for synthesizing a wide range of purine analogs, which are themselves critical components of many therapeutic agents, including antivirals and anticancer drugs.[6] Furthermore, reaction with α-dicarbonyl compounds leads to the formation of pteridines, another class of pharmacologically important heterocycles.[7]

Traube_Synthesis cluster_main Traube Purine Synthesis Workflow Start 4,5-Diaminopyrimidine Intermediate Formylamino Intermediate Start->Intermediate + Reagent One-Carbon Electrophile (e.g., Formic Acid) Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Heat Product Purine Core Cyclization->Product

Figure 2: Generalized workflow for the Traube purine synthesis.

5,6-Diaminopyrimidine: A Versatile Precursor for Purine Isosteres and Fused Systems

While also an ortho-diamine, the 5,6-isomer exhibits distinct reactivity. It serves as a crucial synthon for various fused pyrimidine systems, including pyrimido[4,5-d]pyrimidines and purine isosteres where the imidazole nitrogen positions are altered relative to natural purines.[8][9]

The condensation of 5,6-diaminopyrimidines with aldehydes or other electrophiles leads to the formation of these important heterocyclic scaffolds.[8][10] These structures are found in numerous bioactive molecules, including antiviral and anticancer agents.[11] For example, thiazolo[4,5-d]pyrimidines, which are 7-thia-analogs of purines, are synthesized from pyrimidine precursors and show a broad range of pharmacological activities.[12]

Synthesis and Differentiation: Practical Guidance

The distinct applications of these isomers necessitate reliable methods for their synthesis and unambiguous characterization.

Synthetic Approaches

Synthesis of 4,5-Diaminopyrimidine: A common route begins with the nitrosation of a 4-aminopyrimidine derivative to introduce a nitroso group at the 5-position, followed by reduction to the amine.[4] This classic approach, integral to the Traube synthesis, provides a reliable pathway to the desired isomer.[4] Raw materials often include 4,6-dihydroxypyrimidine or 5-amino-4,6-dichloropyrimidine.[13]

Synthesis of 5,6-Diaminopyrimidine: Synthesis of this isomer can be more complex. One approach involves starting from 4,6-diamino-2-oxopyrimidine to build the necessary functionality.[9] The choice of starting material and synthetic strategy is crucial for selectively accessing this isomer.

Analytical Differentiation: A Comparative Protocol

Distinguishing between the 4,5- and 5,6-isomers is critical. Due to their identical mass, mass spectrometry alone is insufficient. The primary tools for differentiation are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Analytical Technique4,5-Diaminopyrimidine5,6-DiaminopyrimidineRationale & Insights
¹H NMR Two distinct singlets for H-2 and H-6.Two distinct singlets for H-2 and H-4.The chemical environment of the pyrimidine ring protons is unique for each isomer, leading to different chemical shifts. The lack of symmetry results in distinct signals.[14][15]
¹³C NMR Four distinct signals for the pyrimidine ring carbons.Four distinct signals for the pyrimidine ring carbons, with different chemical shifts.The electronic effects of the amino groups and ring nitrogens create a unique electronic map for each isomer, readily detected by ¹³C NMR.[16]
HPLC Unique retention time on a suitable column (e.g., reversed-phase C18).Different retention time from the 4,5-isomer.The slight difference in polarity and hydrogen bonding capability allows for chromatographic separation. Developing a robust HPLC method is key for quality control.[17][18]
Experimental Protocol: HPLC Separation of Diaminopyrimidine Isomers

This protocol provides a general method for the analytical separation of 4,5- and 5,6-diaminopyrimidine isomers. Optimization will be required based on available equipment and specific sample matrices.

Objective: To resolve and quantify 4,5-diaminopyrimidine and 5,6-diaminopyrimidine in a mixture.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[17]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample diluent: 50:50 Water/Acetonitrile.

  • Reference standards for 4,5- and 5,6-diaminopyrimidine.

  • 0.2 µm membrane filters for sample preparation.[17]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly by sonication or helium sparging.

  • Standard Preparation: Accurately weigh and dissolve reference standards of each isomer in the sample diluent to create stock solutions (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample mixture in the sample diluent to an appropriate concentration. Filter the sample through a 0.2 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program (Example):

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 50% B

      • 15-17 min: Ramp from 50% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: Return to 5% B

      • 20-25 min: Re-equilibration at 5% B

  • Analysis: Inject the standards individually to determine their retention times. Inject the sample mixture. The isomers will elute at different times due to their polarity differences, allowing for identification and quantification.

Self-Validation: The method's robustness is confirmed by the baseline resolution of the two isomer peaks. System suitability parameters (e.g., peak asymmetry, theoretical plates) should be monitored to ensure consistent performance.

HPLC_Workflow cluster_workflow HPLC Isomer Separation Workflow Prep Sample & Standard Preparation (Dissolve & Filter) Inject Inject onto Reversed-Phase C18 Column Prep->Inject Separate Gradient Elution (Water/Acetonitrile) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Result Chromatogram: Resolved Isomer Peaks Detect->Result

Figure 3: A typical workflow for the HPLC analysis of diaminopyrimidine isomers.

Applications in Drug Discovery: A Tale of Two Scaffolds

The choice between a 4,5- or 5,6-diaminopyrimidine precursor directly influences the class of therapeutic agent being developed. This choice is not arbitrary but is a strategic decision based on the desired final heterocyclic system and its intended biological target.

Isomer PrecursorResulting Heterocyclic CoreTherapeutic Class ExamplesRationale & Key Drugs
4,5-Diaminopyrimidine Purines, Pteridines, Thiazolo[5,4-d]pyrimidinesKinase Inhibitors, Antivirals, Dihydrofolate Reductase (DHFR) InhibitorsThe purine core mimics ATP, making these derivatives potent kinase inhibitors.[3][19] The pteridine scaffold is central to antifolates like Methotrexate.[1]
5,6-Diaminopyrimidine Pyrimido[4,5-d]pyrimidines, Purine Isosteres, Pteridine AnalogsAntivirals, Anticancer Agents, CNS AgentsThis scaffold allows access to a different chemical space, leading to novel structures that can modulate different biological targets or overcome resistance mechanisms.[9][11]

Conclusion

The distinction between 4,5- and 5,6-diaminopyrimidines is a clear illustration of how subtle changes in molecular architecture can have a dramatic impact on chemical properties and synthetic utility. For the medicinal chemist, a thorough understanding of these differences is not merely academic; it is essential for the rational design of novel therapeutics. The 4,5-isomer remains the preeminent choice for classical purine and pteridine synthesis via established pathways like the Traube synthesis.[4][5] In contrast, the 5,6-isomer provides a gateway to a diverse range of alternative fused pyrimidine systems, offering opportunities to explore novel chemical space and develop next-generation inhibitors.[8][11] Mastery of the synthesis, analysis, and differential reactivity of these foundational building blocks is a critical skill for any professional engaged in the science of drug discovery.

References

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Brown, D. J. (2025, August 6). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Clark, J., & Lister, J. H. (1969). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][4][10]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C: Organic, 1593. [Link]

  • Traube Purine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Synthesis of purines from 5,6‐diaminopyrimidine, aldehydes. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Pugmire, R. J., & Grant, D. M. (1987). Structural Studies on Bio-active Compounds. Part 6. Determination of the Sites of Protonation on Three 2,4-Diaminopyrimidines. Journal of the Chemical Society, Perkin Transactions 2, 1827. [Link]

  • Städeli, W., von Philipsborn, W., & Wick, A. (2025, August 29). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Robins, R. K., Dille, K. J., Willits, C. H., & Christensen, B. E. (1953). Purines. II. The Synthesis of Certain Purines and the Cyclization of Several Substituted 4,5-Diaminopyrimidines. Journal of the American Chemical Society, 75(2), 263–266. [Link]

  • Adebayo, G. I., & Akaji, I. C. (2014). Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives. Bioinorganic Chemistry and Applications, 2014, 690358. [Link]

  • Stanovnik, B., & Svete, J. (2000). Synthesis. In Science of Synthesis (Vol. 16, pp. 995-1216). Georg Thieme Verlag. [Link]

  • Xu, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]

  • Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]

  • Dutta, S. (2025, March). Diaminopyrimidine. PDB-101. Retrieved February 21, 2026, from [Link]

  • Kumar, A., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6825–6836. [Link]

  • Barker, D., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(5), 947-959. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(6). [Link]

  • Rajeev, K. G., & Broom, A. D. (2000). 5,6-Diaminocytidine, a Versatile Synthon for Pyrimidine-Based Bicyclic Nucleosides. Organic Letters, 2(23), 3595–3598. [Link]

  • Singh, N., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. New Journal of Chemistry, 39(11), 8563-8571. [Link]

  • Diaminopyrimidine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

  • Medhi, K. C. (1982). Spectral investigations of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine and 4,6-diamino-2-mercaptopyrimidine. Spectrochimica Acta Part A: Molecular Spectroscopy, 38(7), 753-757. [Link]

  • Govekar, R., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5201. [Link]

  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 116, 144-165. [Link]

  • Sharma, P., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

  • Lämmerhofer, M., et al. (2006). High-performance liquid chromatographic separation of dihydropyrimidine racemates on polysaccharide-derived chiral stationary phases. Journal of Chromatography A, 1122(1-2), 223-231. [Link]

  • Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution NMR Structural Analysis of 13C/15N Enriched Purine Precursors

Executive Summary The structural plasticity of purine precursors (e.g., IMP, AICAR) and their derivatives governs critical pathways in nucleotide biosynthesis and salvage. However, the rapid tautomeric exchange of the im...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural plasticity of purine precursors (e.g., IMP, AICAR) and their derivatives governs critical pathways in nucleotide biosynthesis and salvage. However, the rapid tautomeric exchange of the imidazole ring (N7-H ⇌ N9-H) and the lack of proton density on the pyrimidine ring render natural-abundance NMR insufficient for definitive structural assignment.

This guide details a protocol for utilizing


C/

N-enriched precursors
to elucidate purine architecture. By introducing stable isotopes via specific biosynthetic pathways, researchers can exploit large heteronuclear coupling constants (

,

) and distinct chemical shift dispersions to map atomic connectivity and quantify metabolic incorporation.

Isotopic Labeling Strategy: The "Atom-Economy" Approach

To perform high-fidelity NMR, one must first understand the biosynthetic origin of the purine scaffold. Rational labeling allows for the simplification of spectra (filtering out background) or the maximization of information density (uniform labeling).

Biosynthetic Atom Sources

The purine ring is assembled on a ribose-5-phosphate scaffold.[1] The following table summarizes the specific isotopic precursors required to label distinct positions of the purine ring.

Purine PositionBiosynthetic PrecursorAtom SourceLabeling Strategy
N1 AspartateAmine Nitrogen

N]-Aspartate feeding
C2, C8 Formate (

-Formyl-THF)
One-Carbon pool

C]-Formate or

C]-Serine
N3, N9 GlutamineAmide Nitrogen

N]-Glutamine
C4, C5, N7 GlycineBackbone

C,^{15}$N]-Glycine
C6 Bicarbonate / CO

Dissolved CO

NaH

CO

in media

Expert Insight: For structural elucidation of the imidazole moiety (critical for N7/N9 tautomerism studies),


C,^{15}$N]-Glycine  is the most high-value precursor as it labels the C4-C5-N7 core contiguously, allowing for direct 

C-

C and

C-

N connectivity experiments (INADEQUATE or HN(CO) experiments).
Visualization: Biosynthetic Flow

The following diagram maps the flow of precursors into the purine ring, essential for designing your labeling experiment.

PurineBiosynthesis Gly Glycine (C4, C5, N7) GAR GAR Gly->GAR Gln Glutamine (N3, N9) PRPP PRPP (Ribose Scaffold) Gln->PRPP Asp Aspartate (N1) AIR AIR (Imidazole Ring) Asp->AIR Fmt Formate/THF (C2, C8) Fmt->GAR CO2 HCO3- (C6) CO2->AIR PRPP->GAR +Gln (N9) GAR->AIR +Gly (C4,C5,N7) +Fmt (C8) +Gln (N3) IMP IMP (Inosine Monophosphate) AIR->IMP +CO2 (C6) +Asp (N1) +Fmt (C2)

Caption: Atom-mapping of precursors into the Inosine Monophosphate (IMP) scaffold. Colors indicate the specific amino acid or metabolite origin of the purine ring atoms.

Sample Preparation Protocol

Purine precursors often suffer from low solubility and rapid proton exchange in water. Proper sample conditioning is a prerequisite for successful


N detection.
Solvent Selection
  • DMSO-d

    
     (Recommended):  The gold standard for purine structural analysis. It suppresses proton exchange, allowing for the observation of sharp N-H signals (N1-H, N3-H, or N7/N9-H) that are otherwise broadened to invisibility in water.
    
  • 90% H

    
    O / 10% D
    
    
    
    O:
    Required only if the protein/enzyme interaction is being studied under physiological conditions. Warning: Expect loss of exchangeable proton signals unless pH < 5.0.
The "Acid-Stabilization" Method

To distinguish N7 vs. N9 tautomers, the proton exchange rate must be slower than the NMR timescale (


).
  • Dissolution: Dissolve 2–10 mg of labeled precursor in 500 µL DMSO-d

    
    .
    
  • Drying: Use a Shigemi tube if sample volume is limited (< 300 µL) to maximize filling factor.

  • Acidification (Optional but Powerful): If signals are broad, add 1-2 µL of anhydrous TFA (Trifluoroacetic acid). This protonates the ring nitrogens (typically N1 or N7/N9), locking the tautomeric state and sharpening the

    
    N signals significantly.
    

NMR Acquisition Protocols

Standard proton NMR is insufficient due to the lack of protons on the purine ring carbons (C4, C5, C6). We utilize the enriched


N and 

C nuclei as the primary reporters.
Experiment 1: H- N HSQC (The Fingerprint)

This is the definitive experiment for determining the protonation state (tautomerism).

  • Pulse Sequence: hsqcetgp (Bruker) or equivalent gradient-selected sensitivity-enhanced HSQC.

  • Optimization: Set

    
     coupling constant to 90 Hz .
    
    • Why? Purine ring N-H couplings (pyrrole-like) are large (~90-100 Hz). Standard protein parameters (90 Hz) work well here.

  • Spectral Width:

    • 
      N dimension: 100–250 ppm.
      
    • Note: Pyrrole-type nitrogens (N-H) appear at 140–170 ppm. Pyridine-type nitrogens (N=C) appear >230 ppm and will not be seen in this experiment unless they are protonated.

Experiment 2: H- N HMBC (The Connector)

Crucial for assigning non-protonated nitrogens (e.g., N3, N9 in N7-H tautomers) via long-range coupling to H2 or H8.

  • Pulse Sequence: hmbcgpndqf (Magnitude mode) or hmbcetgpl3nd (Phase sensitive).

  • Optimization: Set long-range coupling (

    
    ) to 6–8 Hz .
    
    • Causality: The

      
       and 
      
      
      
      couplings are typically 8–12 Hz. A setting of 7 Hz ensures transfer for both 2-bond and 3-bond correlations.
  • Critical Correlation: Look for the H8 proton correlating to both N7 and N9 . This single stripe confirms the imidazole ring integrity.

Experiment 3: H- C HMBC (The Skeleton)

Used to link the ribose sugar to the base (H1' to C4/C8) and define the carbonyls.

  • Optimization: Set long-range coupling (

    
    ) to 8 Hz .
    
  • Target: Correlation between H1' (Ribose) and C4/C8 . This proves the glycosidic bond is intact.

Structural Analysis & Tautomer Differentiation

The most common challenge in purine precursor analysis is distinguishing the N7-H vs. N9-H tautomers.

Chemical Shift Diagnostics ( N)

Using the data from the HSQC/HMBC, apply the following logic:

Nitrogen TypeChemical Shift (

, ppm)
Characteristic
Pyrrole-like (N-H) 140 – 170 ppm Shielded. Indicates the proton is attached here.[2]
Pyridine-like (N=C) 230 – 280 ppm Deshielded. No proton attached.
The "Coupling Pattern" Rule

In the


H-

N HMBC spectrum, the coupling magnitude often differs between tautomers:
  • N9-H Isomer: The H8 proton shows a strong correlation to N9 (2-bond) and a weaker correlation to N7 (3-bond).

  • N7-H Isomer: The H8 proton shows a strong correlation to N7 (2-bond) and a weaker correlation to N9 (3-bond).

Analytical Workflow Diagram

Follow this decision tree to validate your structure.

NMRWorkflow Start Enriched Sample (DMSO-d6) H1 1H 1D NMR Check H2/H8/H1' signals Start->H1 HSQC 1H-15N HSQC (Opt: J=90Hz) H1->HSQC Decision Detect N-H Peak? HSQC->Decision HMBC 1H-15N HMBC (Opt: J=7Hz) N7H Peak ~150-160 ppm (N7-H Tautomer) HMBC->N7H H8 strong to N7 N9H Peak ~150-160 ppm (N9-H Tautomer) HMBC->N9H H8 strong to N9 Decision->HMBC Yes NoPeak Broad/Missing? Fast Exchange Decision->NoPeak No Acid Add TFA/Acid Repeat HSQC NoPeak->Acid Acid->HSQC

Caption: Logical workflow for assigning purine tautomers using 1H-15N correlation experiments. Acidification is used as a troubleshooting step for exchange broadening.

References

  • Pugmire, R. J., et al. (2002). "N7- and N9-substituted purine derivatives: a 15N NMR study." Magnetic Resonance in Chemistry. Link

  • Lane, A. N., & Fan, T. W. (2015). "Regulation of mammalian nucleotide metabolism and biosynthesis."[3] Nucleic Acids Research. Link

  • BenchChem Technical Support. (2025). "Distinguishing between N7 and N9 purine isomers by NMR." BenchChem Protocols. Link

  • Marek, R., et al. (2012). "C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study." Magnetic Resonance in Chemistry. Link

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.[4] (Standard reference for HSQC parameters). Link

Sources

Application

Probing the Engine of Proliferation: A Guide to Metabolic Flux Analysis of Pyrimidine Biosynthesis

Application Note & Protocol Introduction: Beyond Static Metabolomics In the landscape of cellular research and drug development, understanding the dynamics of metabolic pathways is paramount. While traditional metabolomi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: Beyond Static Metabolomics

In the landscape of cellular research and drug development, understanding the dynamics of metabolic pathways is paramount. While traditional metabolomics provides a snapshot of metabolite concentrations, it is Metabolic Flux Analysis (MFA) that illuminates the intricate wiring and reaction rates within the cellular factory.[1][2] Pyrimidine nucleotides (Uracil, Cytosine, and Thymine) are fundamental building blocks for DNA and RNA, and their synthesis is a tightly regulated process essential for cell proliferation and survival.[3][4]

Rapidly dividing cells, particularly cancer cells, exhibit an increased demand for pyrimidines, making the de novo synthesis pathway a critical node for therapeutic intervention.[3][][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to employ stable isotope tracers, specifically ¹³C and ¹⁵N-labeled precursors, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the flux through the de novo pyrimidine biosynthesis pathway. By tracing the journey of labeled atoms from simple precursors into the pyrimidine ring, we can gain unparalleled insights into the metabolic state of cells and the mechanism of action of novel therapeutics.[7][8][9]

Part 1: The Principle of Tracing Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines constructs the foundational pyrimidine ring from several simple precursors: bicarbonate, aspartate, and glutamine.[3][10] By substituting these precursors with their stable isotope-labeled counterparts, we can track their incorporation into the final nucleotide products.

The De Novo Pyrimidine Synthesis Pathway and Isotope Incorporation

The pathway begins with the synthesis of carbamoyl phosphate from glutamine and bicarbonate, a reaction catalyzed by carbamoyl phosphate synthetase II (CPSII).[3][] Aspartate then enters the pathway, and through a series of enzymatic steps, the pyrimidine ring is closed, ultimately forming Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[3][11]

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glutamine Glutamine (¹⁵N) CPSII CPSII Glutamine->CPSII Bicarbonate Bicarbonate (¹³C) Bicarbonate->CPSII Aspartate Aspartate (¹³C) ATCase ATCase Aspartate->ATCase Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P + 2ATP Carbamoyl_Asp Carbamoyl Aspartate ATCase->Carbamoyl_Asp DHOase DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate UMPS_OPRT UMPS (OPRT) OMP Orotate Monophosphate (OMP) UMPS_OPRT->OMP + PRPP UMPS_ODC UMPS (ODC) UMP Uridine Monophosphate (UMP) UMPS_ODC->UMP Carbamoyl_P->ATCase Carbamoyl_Asp->DHOase DHODH DHODH Dihydroorotate->DHODH To Mitochondria OMP->UMPS_ODC Orotate Orotate DHODH->Orotate Orotate->UMPS_OPRT From Mitochondria

Caption: The de novo pyrimidine synthesis pathway, highlighting precursor entry points.

Rationale for Tracer Selection

The choice of tracer is critical for probing specific parts of the pathway. The most informative tracers for pyrimidine synthesis are:

Tracer CompoundLabeled Atom(s)Contribution to Pyrimidine Ring
[U-¹³C]-Aspartate All 4 CarbonsCarbons 4, 5, 6 and Nitrogen 1
¹³C-Bicarbonate CarbonCarbon 2
[amide-¹⁵N]-Glutamine Amide NitrogenNitrogen 3

By using these tracers, either individually or in combination, a complete picture of the pyrimidine ring's origin can be constructed. For example, using uniformly ¹³C-labeled aspartate will result in a mass shift of +3 (from the three carbons incorporated) in the final pyrimidine base.

Understanding Mass Isotopologue Distributions (MIDs)

When cells are cultured with a stable isotope tracer, the newly synthesized metabolites will incorporate the heavy isotope, leading to an increase in their mass. A mass spectrometer can distinguish between the unlabeled metabolite (M+0) and its labeled isotopologues (M+1, M+2, etc.). The fractional abundance of each isotopologue is known as the Mass Isotopologue Distribution (MID).[12] The MID provides a quantitative measure of the tracer's contribution to the metabolite pool, which is the foundational data for calculating metabolic flux.[2][12]

Part 2: Experimental Protocol

This section details a step-by-step methodology for conducting a stable isotope tracing experiment to measure pyrimidine biosynthesis flux in cultured mammalian cells.

experimental_workflow A 1. Cell Culture (Reach exponential growth) B 2. Isotope Labeling (Switch to tracer-containing medium) A->B C 3. Time-Course Sampling (Harvest at multiple time points) B->C D 4. Quenching & Extraction (Rapidly halt metabolism & extract metabolites) C->D E 5. Sample Preparation (Dry and reconstitute) D->E F 6. LC-MS/MS Analysis (Separate and detect nucleotides) E->F G 7. Data Processing & Analysis (Peak integration, NA correction, flux calculation) F->G

Caption: A generalized workflow for metabolic flux analysis experiments.

Step 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment (typically 60-80% confluency).

  • Media Preparation: Prepare custom labeling media. This typically involves using a base medium (e.g., DMEM/RPMI) lacking the precursor to be traced, then supplementing it with the desired concentration of the ¹³C or ¹⁵N-labeled tracer.[13] For example, for a ¹³C-aspartate experiment, use aspartate-free medium supplemented with [U-¹³C]-Aspartate.

  • Initiating Labeling: To begin the experiment, aspirate the standard medium, wash the cells once with a pre-warmed base medium (e.g., glucose-free medium), and then add the pre-warmed labeling medium.[13]

  • Labeling Duration: The time required to reach isotopic steady-state (where the isotopic enrichment of the metabolite pool is stable) varies. For pyrimidine nucleotides, this can take several hours.[13] A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to capture the labeling dynamics.[13]

Step 2: Metabolite Quenching and Extraction

This is the most critical step to ensure that the measured metabolite levels reflect their in-vivo state.

  • Quenching: Aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Add pre-chilled (-80°C) 80% methanol/water solution to the culture plate to instantly quench all enzymatic activity.[13]

  • Extraction: Scrape the cells in the cold methanol and transfer the entire suspension to a pre-chilled tube.[13]

  • Vortex the tubes vigorously and centrifuge at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[13][14]

  • Carefully collect the supernatant, which contains the polar metabolites, into a new tube.

Step 3: Sample Preparation for LC-MS/MS
  • Drying: Dry the metabolite extract completely using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen.[13]

  • Reconstitution: Reconstitute the dried pellet in a suitable solvent for LC-MS analysis. The choice of solvent depends on the chromatography method (e.g., for HILIC, a high organic solvent like 95% acetonitrile/5% water is common).

Step 4: LC-MS/MS Analysis

Liquid chromatography is used to separate the complex mixture of metabolites before they enter the mass spectrometer.

  • Chromatography: Due to the polar nature of nucleotides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-Exactive, Sciex QTRAP) is essential for resolving the different isotopologues.[15] Analysis is typically performed in negative ion mode.

  • Detection Method: Use a targeted approach such as Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to specifically measure the masses of UMP, UDP, and UTP and their expected isotopologues.

AnalytePrecursor Ion (m/z)Isotopologues to Monitor (m/z)
UMP 323.04M+0 (323.04), M+1, M+2, M+3, M+4, M+5, M+6, M+7
UDP 402.01M+0 (402.01), M+1, M+2, M+3, M+4, M+5, M+6, M+7
UTP 480.98M+0 (480.98), M+1, M+2, M+3, M+4, M+5, M+6, M+7
Note: The number of isotopologues to monitor depends on the combination of tracers used. The table shows a comprehensive list for combined ¹³C and ¹⁵N tracing.

Part 3: Data Analysis and Interpretation

Raw LC-MS data must be processed to extract meaningful biological information.

data_analysis_workflow A 1. Raw LC-MS Data (.raw, .wiff, etc.) B 2. Peak Integration (Software: El-Maven, TraceFinder) A->B C 3. Natural Abundance Correction (Correct for naturally occurring ¹³C, ¹⁵N) B->C D 4. Calculate Fractional Enrichment (Determine % of pool that is labeled) C->D E 5. Metabolic Flux Modeling (Optional) (Software: INCA, FiatFlux) D->E F 6. Biological Interpretation (Relate flux changes to phenotype) D->F E->F

Caption: Workflow for processing stable isotope tracer data.

Step 1: Peak Integration and Correction
  • Peak Integration: Use specialized software (e.g., Waters Symphony, El-Maven, Thermo TraceFinder) to integrate the chromatographic peaks for each isotopologue of your target metabolites.

  • Natural Abundance Correction: This is a critical step. All atoms have a low natural abundance of heavy isotopes (e.g., ¹³C is ~1.1% of all carbon). This background must be mathematically corrected to determine the true enrichment from the tracer.[16][17][18] Several algorithms and software packages are available for this purpose.[19][20]

Step 2: Calculating Fractional Contribution

The fractional contribution (FC) represents the proportion of the metabolite pool that has been newly synthesized from the labeled precursor during the experiment. It is calculated from the corrected MIDs.

FC = Σ (i * Mᵢ) / N

Where:

  • i is the number of labeled atoms in an isotopologue

  • Mᵢ is the fractional abundance of that isotopologue

  • N is the number of potential labeled positions from the tracer

Step 3: Interpretation and Flux Modeling
  • Direct Interpretation: A high fractional contribution of ¹³C from aspartate into the UMP pool directly indicates a high rate of de novo pyrimidine synthesis. Comparing these values between a control and a drug-treated group can reveal the drug's impact on the pathway. For instance, an effective inhibitor of DHODH would cause a significant decrease in the fractional contribution.[6]

  • Flux Modeling: For a more quantitative analysis, the corrected MIDs can be fed into metabolic modeling software like INCA or FiatFlux.[21][22][23] These tools use computational algorithms to calculate absolute reaction rates (fluxes) across the metabolic network.

Part 4: Validation and Troubleshooting

A robust experimental design includes essential controls and an awareness of potential pitfalls.

Essential Controls
  • Unlabeled (M+0) Control: Cells grown in standard, unlabeled media are essential to determine the natural mass isotopologue distribution.

  • Time Zero (T=0) Point: A sample harvested immediately after adding the labeling media serves as a baseline for any non-specific labeling.

  • Biological Replicates: A minimum of three biological replicates for each condition and time point is crucial for statistical significance.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Isotope Enrichment - Insufficient labeling time.- High intracellular pools of the unlabeled precursor.- Cell media contains unlabeled precursor.- Increase labeling duration.- Pre-incubate cells in precursor-free media.- Ensure use of custom media and dialyzed serum.
High Variability Between Replicates - Inconsistent cell numbers.- Inconsistent quenching/extraction timing.- Normalize metabolite extracts to cell number or protein/DNA content.- Practice and standardize the harvesting procedure.
Poor Chromatographic Peak Shape - Inappropriate LC column or mobile phase.- Nucleotides chelating with metal ions from the LC system.- Optimize LC method (HILIC is recommended).- Use a metal-free or PEEK-lined LC system.[24]

Conclusion

Metabolic Flux Analysis using stable isotope tracers is a powerful technique that moves beyond static measurements to reveal the dynamic activity of cellular metabolism.[1] By applying the principles and protocols outlined in this guide, researchers can accurately quantify the flux through the de novo pyrimidine synthesis pathway. This provides a critical tool for understanding fundamental cell biology, identifying novel drug targets, and elucidating the mechanisms of action for compounds designed to inhibit cell proliferation.

References

  • MacLellan, J. D. et al. (2014). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 15(Suppl 11), S10. [Link]

  • Zamboni, N., Fischer, E., & Sauer, U. (2009). FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments. BMC Bioinformatics, 10, 209. [Link]

  • MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. Retrieved from [Link]

  • University of Kentucky. (n.d.). Natural Abundance Correction. UK Center for Clinical and Translation Science. Retrieved from [Link]

  • Wang, Y., Parsons, L. R., & Su, X. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]

  • Niedenfuhr, S., et al. (2015). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. Biotechnology and Bioengineering, 112(5), 1033-1043. [Link]

  • Carreer, F. J., et al. (2013). A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS Datasets. Metabolites, 3(4), 853-866. [Link]

  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • Waters Corporation. (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly. Retrieved from [Link]

  • Young Lab. (2014). MFA Suite™. Retrieved from [Link]

  • Akbari, M., et al. (2021). FluxPyt: a Python-based free and open-source software for C-metabolic flux analyses. Metabolic Engineering Communications, 13, e00181. [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • Easy Biology Class. (2015, June 30). Purine & Pyrimidine Synthesis (de-novo). Retrieved from [Link]

  • Funatsu, O., et al. (2020). Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. Biomedical Chromatography, 34(2), e4722. [Link]

  • Hwang, J., et al. (2021). Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. bioRxiv. [Link]

  • Lu, W., & Rabinowitz, J. D. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Methods in Molecular Biology. [Link]

  • F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N labeled metabolites and lipids. F1000Research, 4, 107. [Link]

  • DigitalCommons@UNMC. (n.d.). Using LC-MS/MS Metabolomics to Study Cancer Metabolism. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

  • Liu, X., et al. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 21(5), 355-362. [Link]

  • Weindl, D., et al. (2020). Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. Plant Methods, 16, 45. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 23(4), 603-609. [Link]

  • Jha, A. K., et al. (2018). Stable Isotope Tracers for Metabolic Pathway Analysis. In Methods in Molecular Biology. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

  • McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved from [Link]

Sources

Method

In vitro enzyme assays with 13C 15N 5,6-diamino-4-hydroxypyrimidine

Application Note: Mechanistic Profiling of Pteridine Formation using 13C 15N 5,6-diamino-4-hydroxypyrimidine Executive Summary This guide details the experimental protocols for utilizing [U-13C, U-15N]-5,6-diamino-4-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Pteridine Formation using 13C 15N 5,6-diamino-4-hydroxypyrimidine

Executive Summary

This guide details the experimental protocols for utilizing [U-13C, U-15N]-5,6-diamino-4-hydroxypyrimidine (DAHP) as a mechanistic probe in the study of pteridine and flavin biosynthesis. While native riboflavin biosynthesis utilizes ribitylated intermediates, the stable isotope-labeled aglycone (DAHP) serves as a critical NMR fragment probe for:

  • Regiochemical Analysis: Determining the orientation of dicarbonyl attack during pteridine ring closure (e.g., Lumazine Synthase mechanisms).

  • Fragment-Based Screening: Identifying binding modes in viral polymerase or synthase active sites.

  • Metabolic Flux Tracing: acting as a stable internal standard for quantifying pyrimidine degradation products in complex biological matrices.

Critical Warning: DAHP is highly susceptible to oxidative degradation (forming divicine/uramil-like radicals). Strict anaerobic handling described in Section 3 is mandatory for assay reproducibility.

Scientific Background & Experimental Logic

The Mechanistic Challenge

The formation of the pteridine ring system (the core of Folic Acid, Biopterin, and Riboflavin) involves the condensation of a 4,5-diaminopyrimidine with an


-dicarbonyl compound (e.g., glyoxal, methylglyoxal, or 3,4-dihydroxy-2-butanone 4-phosphate).

A persistent mechanistic question in these pathways is Regioselectivity : Which amine (N5 or N6) attacks which ketone of the dicarbonyl?

  • Without Isotopes: The final pteridine product is often symmetric or hard to distinguish by 1H NMR alone.

  • With 13C/15N DAHP: The strong scalar coupling (

    
     and 
    
    
    
    ) allows unambiguous assignment of the newly formed bonds via HSQC/HMBC spectroscopy.
Pathway Visualization

PteridinePath DAHP 13C/15N DAHP (Substrate) Intermediate Schiff Base Intermediate DAHP->Intermediate Condensation Degradation Oxidative Degradation DAHP->Degradation O2 (Air) Dicarbonyl α-Dicarbonyl (Glyoxal/Methylglyoxal) Dicarbonyl->Intermediate Pteridine Labeled Pteridine (Product) Intermediate->Pteridine Ring Closure (Regioselective)

Figure 1: Reaction pathway showing the condensation of DAHP with dicarbonyls to form pteridines, and the competing oxidative degradation pathway.[1][2]

Protocol: Substrate Preparation (Anaerobic)

Rationale: 5,6-diamino-4-hydroxypyrimidine rapidly oxidizes in air to form violet/blue precipitates (visibly detectable within minutes at pH > 7).

Materials:

  • [U-13C, U-15N]-5,6-diamino-4-hydroxypyrimidine (Solid).

  • Buffer: 50 mM Potassium Phosphate (pH 7.0) or Sodium Phosphate (pH 6.5).

  • Reducing Agent: Dithiothreitol (DTT) or TCEP-HCl.

  • Solvent: Degassed D2O (99.9%) or DMSO-d6.

  • Equipment: Nitrogen/Argon glove box or Schlenk line.

Step-by-Step:

  • Degassing: Boil D2O or Buffer for 5 minutes, then cool under a stream of Argon.

  • Antioxidant Addition: Dissolve DTT to a final concentration of 2 mM in the buffer before adding the pyrimidine.

    • Note: TCEP is preferred for NMR (no disulfide peaks), but DTT is cheaper for bulk assays.

  • Solubilization: Weigh the DAHP solid in an inert atmosphere. Add the degassed buffer/DTT mix.

    • Target Concentration: 1–5 mM for enzyme assays; 10–20 mM for direct NMR standards.

  • Verification: The solution should remain pale yellow . If it turns pink/violet, oxidation has occurred; discard.

Assay: In Vitro Condensation & Regiochemistry

This assay determines if a specific enzyme (e.g., a putative pteridine synthase or non-enzymatic catalyst) alters the regioselectivity of the ring closure.

Reaction Setup
ComponentVolume (

L)
Final Conc.Role
Phosphate Buffer (pH 7.0, degassed)44050 mMReaction Medium
13C/15N DAHP (in D2O/DTT)501.0 mMProbe Substrate
Enzyme (e.g., RibH variant)101–5

M
Catalyst (Optional)
Start Reagent: Methylglyoxal51.2 mMCo-substrate
Total Volume 505

Procedure:

  • Pre-incubate Buffer, DAHP, and Enzyme at 25°C (or 37°C) for 5 minutes inside an NMR tube (using a co-axial insert if lock solvent is external) or an anaerobic cuvette.

  • Initiate by injecting Methylglyoxal.

  • Monitor:

    • Real-time NMR: Insert immediately into the magnet. Acquire sequential 1D 1H spectra or fast 2D 1H-15N HSQC.

    • Quenched Point: After 60 mins, quench with 10% TCA (trichloroacetic acid) or flash freeze.

Data Analysis (NMR)

The 13C/15N labeling provides a "fingerprint" for the ring closure.

  • Scenario A (6-methylpterin formation): Attack of N5 on the ketone C2 of methylglyoxal.

  • Scenario B (7-methylpterin formation): Attack of N5 on the aldehyde C1 of methylglyoxal.

Key NMR Signatures:

  • HMBC Correlations: Look for the cross-peak between the pyrimidine C4-Carbonyl (approx 160 ppm) and the new pyrazine ring protons.

  • Coupling Constants (

    
    ): 
    
    • The bond formation creates a new

      
       or 
      
      
      
      coupling between the labeled pyrimidine nitrogen and the (unlabeled or labeled) dicarbonyl carbon.
    • If using 13C-labeled Methylglyoxal + 15N-DAHP , you will see a massive splitting (

      
       Hz) at the site of bond formation.
      

Workflow Visualization

Workflow cluster_prep Phase 1: Anaerobic Prep cluster_assay Phase 2: Reaction cluster_analysis Phase 3: Detection Step1 Degas D2O/Buffer + 2mM DTT Step2 Dissolve 13C/15N DAHP (Argon Atmosphere) Step1->Step2 Step3 Add Enzyme (Optional) + Dicarbonyl Step2->Step3 Step4 Incubate 25°C (Dark/Anaerobic) Step3->Step4 Step5 NMR Spectroscopy (HSQC / HMBC) Step4->Step5 Step6 Data: J-Coupling Analysis Regiochemistry Assignment Step5->Step6

Figure 2: Experimental workflow ensuring substrate stability and accurate data acquisition.

References

  • Bacher, A., et al. (2000). Biosynthesis of Vitamin B2 (Riboflavin). Annual Review of Nutrition.[3] Link

    • Context: Defines the standard biosynthetic pathway and the role of 4,5-diaminopyrimidine intermediates.[2]

  • Foor, F., & Brown, G. M. (1975). Purification and Properties of Guanosine Triphosphate Cyclohydrolase II from Escherichia coli. Journal of Biological Chemistry. Link

    • Context: Foundational work on the enzyme producing the pyrimidine precursor.
  • McGowan, D., et al. (2009). Synthesis of HCV Antivirals using Diaminopyrimidines. Bioorganic & Medicinal Chemistry Letters.[4][5] Link

    • Context: Citations for the synthetic utility and handling of 5,6-diamino-4-hydroxypyrimidine deriv
  • United States Biological. Product Data Sheet: 5,6-Diamino-4-hydroxypyrimidine-13C,15N.[4]Link

    • Context: Commercial source and physical property verification (pale yellow solid, storage conditions).
  • Waring, A.J., et al. Oxidation of 5-hydroxypyrimidine nucleosides.Link

    • Context: Mechanistic details on the oxidative instability of hydroxy-amino-pyrimidines, necessit

Sources

Application

Application Note: LC-MS/MS Quantification of the Oxidized dNTP Pool (8-oxo-dGTP)

Topic: Mass spectrometry detection of oxidative DNA damage precursors Content Type: Detailed Application Note and Protocol Abstract The sanitization of the nucleotide pool is a critical maintenance mechanism for genomic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry detection of oxidative DNA damage precursors Content Type: Detailed Application Note and Protocol

Abstract

The sanitization of the nucleotide pool is a critical maintenance mechanism for genomic stability.[1] The primary precursor to oxidative DNA damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine-5'-triphosphate (8-oxo-dGTP) . Under conditions of oxidative stress, Reactive Oxygen Species (ROS) oxidize the cellular dGTP pool.[2] If not eliminated by the sanitization enzyme MTH1 (NUDT1) , 8-oxo-dGTP is incorporated into DNA by polymerases, leading to AT:CG transversion mutations.

This guide details a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the direct quantification of intracellular 8-oxo-dGTP.[3] Unlike genomic DNA analysis, measuring the precursor pool requires specialized extraction techniques to prevent artificial ex vivo oxidation , which is the most common source of experimental error in this field.

Introduction: The Biological Context

The Precursor Problem

While 8-oxo-dG (the nucleoside) is a common marker for DNA damage within the genome, the precursor molecule floating in the cytoplasm is the triphosphate form: 8-oxo-dGTP .

  • The Threat: DNA polymerases often fail to distinguish between dGTP and 8-oxo-dGTP.

  • The Defense: The enzyme MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation.[4]

  • Therapeutic Relevance: MTH1 inhibitors are investigated as cancer therapeutics, aiming to flood the cancer genome with oxidized nucleotides, causing lethal DNA damage.[2]

Accurate measurement of 8-oxo-dGTP levels is essential to validate MTH1 inhibition and assess oxidative stress loads.[3]

Mechanism of Action Diagram

MTH1_Pathway ROS ROS (Oxidative Stress) dGTP dGTP (Cellular Pool) ROS->dGTP oxo_dGTP 8-oxo-dGTP (Toxic Precursor) dGTP->oxo_dGTP Oxidation oxo_dGMP 8-oxo-dGMP (Harmless) oxo_dGTP->oxo_dGMP Hydrolysis DNA_Damage Genomic Incorporation (Mutagenesis/Cell Death) oxo_dGTP->DNA_Damage Incorporation MTH1 MTH1 Enzyme (Sanitization) MTH1->oxo_dGTP Inhibits Incorporation DNA_Pol DNA Polymerase DNA_Pol->DNA_Damage

Caption: The sanitization of the dNTP pool. MTH1 intercepts the toxic precursor 8-oxo-dGTP before DNA Polymerase can incorporate it into the genome.[4]

Experimental Design & Critical Controls

The "Artifact" Challenge

The concentration of endogenous dGTP is orders of magnitude higher than 8-oxo-dGTP. During cell lysis and extraction, atmospheric oxygen and liberated transition metals (Fe, Cu) can spontaneously oxidize dGTP. Result: A false positive signal that dwarfs the biological reality.

The Solution: The "Cold-Chelation" System

To validate this protocol, you must employ a "Self-Validating" extraction cocktail:

  • Iron Chelation: Deferoxamine (Desferal) must be added to bind free iron and stop Fenton chemistry.

  • Radical Scavenging: BHT (Butylated hydroxytoluene) or TEMPO to scavenge free radicals.

  • Temperature Control: All steps must occur at 4°C or on ice .

  • Internal Standards: Use of stable isotope-labeled [13C, 15N]-8-oxo-dGTP is mandatory to correct for matrix effects and extraction losses.

Protocol: Sample Preparation

Objective: Extract intracellular dNTPs while suppressing artificial oxidation.

Reagents
  • Extraction Solvent: 60% Methanol / 40% Water (LC-MS grade).

  • Additive Cocktail (Critical):

    • 1 mM Deferoxamine mesylate (Desferal).

    • 1 mM BHT (dissolved in methanol).

    • 20 mM Ammonium Acetate (pH 7.4).

  • Internal Standard (IS): [13C10, 15N5]-8-oxo-dGTP (100 nM working solution).

Workflow Steps
  • Cell Harvesting:

    • Rapidly wash cells (approx. 5-10 million) with ice-cold PBS (containing 0.1 mM Deferoxamine).

    • Note: Speed is vital. Do not let cells sit in PBS.

  • Lysis & Extraction:

    • Add 300 µL of Ice-Cold Extraction Solvent (with Additive Cocktail) directly to the cell pellet.

    • Spike 10 µL of Internal Standard immediately.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Clarification:

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer supernatant to a new pre-chilled tube.

  • Filtration (Optional but Recommended):

    • Pass supernatant through a 3 kDa MWCO (Molecular Weight Cut-Off) spin filter (pre-washed) to remove residual enzymes that might degrade dNTPs.

    • Centrifuge at 14,000 x g for 20 mins at 4°C.

  • Reconstitution:

    • Evaporate the filtrate to dryness under nitrogen at room temperature (do not heat).

    • Reconstitute in 50 µL of Mobile Phase A (containing Deferoxamine).

Protocol: LC-MS/MS Method[3][5][6][7][8][9][10][11][12]

Objective: Separate 8-oxo-dGTP from its isobaric interferences (GTP) and the abundant dGTP pool.

Chromatographic Strategy

Standard C18 columns cannot retain highly polar triphosphates. We utilize Ion-Pairing Reversed-Phase Chromatography .[3] The ion-pairing agent (DMHA) masks the phosphate charges, allowing retention on a C18 column.

LC Parameters
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Column Temp: 35°C.

  • Mobile Phase A: 10 mM Dimethylhexylamine (DMHA) + 3 mM Ammonium Acetate in Water (pH 7.0 adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Gradient Profile:

Time (min) % B Description
0.0 5 Equilibration
1.0 5 Load
10.0 40 Elution of dNTPs
12.0 90 Wash

| 15.0 | 5 | Re-equilibration |

MS/MS Parameters[3][5][6][8][9][11][13][14][15][16][17][18]
  • Ionization: ESI Positive Mode (Note: While phosphates ionize well in negative mode, DMHA ion-pairing often yields better sensitivity in positive mode for these adducts due to the amine complex).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role
8-oxo-dGTP 524.1 [M+H]+ 168.1 (8-oxo-Gua) 25 Target
dGTP 508.1 [M+H]+ 152.1 (Gua) 20 Reference

| [13C,15N]-8-oxo-dGTP | 539.1 [M+H]+ | 178.1 (Labeled Base) | 25 | Internal Std |

Note: If using Negative Mode (without DMHA, e.g., on PGC columns), the transitions would be 522 -> 424 (loss of H2PO4-) or 522 -> 166 (Base).

Workflow Diagram

Workflow cluster_prep Sample Preparation (4°C) cluster_lcms LC-MS/MS Analysis Cells Cell Pellet (5-10M cells) Mix Add Extraction Mix (MeOH + Deferoxamine + BHT) Cells->Mix Lysis Vortex & Freeze (-20°C) Mix->Lysis IS Spike Internal Std (13C, 15N 8-oxo-dGTP) IS->Lysis Spin Centrifuge & Filter (3kDa) Lysis->Spin LC UHPLC (C18 + DMHA) Separates dGTP from 8-oxo-dGTP Spin->LC MS Triple Quad MS MRM: 524 -> 168 LC->MS Data Quantification (fmol/10^6 cells) MS->Data

Caption: Optimized workflow for 8-oxo-dGTP quantification emphasizing antioxidant protection and internal standardization.

Data Analysis & Validation

Calculation

Quantify 8-oxo-dGTP using the ratio of the analyte peak area to the Internal Standard peak area.



Quality Control Criteria
  • Linearity: Calibration curve (0.1 nM – 100 nM) must have

    
    .
    
  • Artifact Check: Run a "Blank" sample of pure dGTP (10 µM) through the entire extraction process. If an 8-oxo-dGTP peak appears, your antioxidant measures (Deferoxamine/BHT) are insufficient.

  • Recovery: Spike recovery should be 80-120%.

Expected Results
  • Basal Levels: In healthy cells, 8-oxo-dGTP is extremely low (< 1 pmol/10^6 cells).

  • MTH1 Inhibition: Upon treatment with an MTH1 inhibitor (e.g., TH588, Karonudib), levels should rise significantly (2-5 fold) depending on the ROS load.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Signal Artificial oxidation of dGTP during extraction.Freshly prepare Deferoxamine. Ensure all solvents are ice-cold. Reduce vortexing time.
Poor Retention Insufficient Ion-Pairing agent.Freshly prepare Mobile Phase A with DMHA. Adjust pH to 7.0 exactly.
Signal Suppression Matrix effects from cell lysate.Use the 3kDa spin filter step. Rely on the Stable Isotope Internal Standard for correction.
Peak Tailing Interaction with metal surfaces in LC.Passivate the LC system with 0.1% phosphoric acid or use a PEEK-lined column (e.g., Agilent Bio-inert).

References

  • Gad, H., Koolmeister, T., et al. (2014). MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool. Nature, 508(7495), 215–221. [Link]

  • Wang, T., Farand, J., et al. (2020). Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS. Journal of Chromatography B, 1152, 122250. [Link]

  • Nakabeppu, Y. (2014). Cellular levels of 8-oxoguanine in either DNA or the nucleotide pool play pivotal roles in carcinogenesis and survival of cancer cells. International Journal of Molecular Sciences, 15(7), 12543–12557. [Link]

  • Hu, C.W., et al. (2010). Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction. Free Radical Biology and Medicine, 48(1), 89-97. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 13C &amp; 15N Labeled Pyrimidine Isomers

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of ¹³C and ¹⁵N labeled pyrimidine isomers. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of ¹³C and ¹⁵N labeled pyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve robust and reproducible separations.

Introduction

The use of stable isotope-labeled compounds, such as those enriched with ¹³C and ¹⁵N, is integral to modern biomedical and pharmaceutical research. These labeled molecules are powerful tools in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry. However, the separation of isotopically labeled isomers, particularly positional isomers and enantiomers of pyrimidines, presents unique analytical challenges. This guide provides a comprehensive resource to navigate these complexities, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the HPLC separation of ¹³C and ¹⁵N labeled pyrimidine isomers.

Q1: What are the primary challenges in separating ¹³C and ¹⁵N labeled pyrimidine isomers using HPLC?

The primary challenges stem from the high degree of similarity between the isomers. Positional isomers have identical molecular weights and often similar polarities, making them difficult to resolve. The introduction of ¹³C and ¹⁵N isotopes adds another layer of complexity. While the chemical properties are nearly identical, slight differences in molecular weight and, in some cases, subtle changes in molecular volume and bond vibrational energies can lead to small, and often unpredictable, shifts in retention time compared to their unlabeled counterparts[1][2]. For chiral isomers (enantiomers), specialized chiral stationary phases are required for separation[3][4].

Q2: How does isotopic labeling with ¹³C and ¹⁵N affect chromatographic retention and resolution?

The effect of isotopic labeling on retention time is generally subtle but can be significant enough to cause peak broadening or splitting if not properly managed. Deuterium (²H) labeling is known to cause more noticeable shifts in retention time compared to ¹³C and ¹⁵N due to more pronounced isotope effects on hydrogen bonding interactions[1][5]. For ¹³C and ¹⁵N, the primary effect is the increase in mass. In reversed-phase chromatography, this can sometimes lead to slightly longer retention times for the labeled compound, although this is not always the case and depends on the specific molecule and chromatographic conditions. The key is to develop a method with sufficient resolution to separate the isomers, regardless of these minor isotopic effects.

Q3: Which HPLC columns are most effective for pyrimidine isomer separation?

The choice of column is critical and depends on the nature of the isomers.

  • For Positional Isomers:

    • Reversed-Phase (C18, C8): These are the workhorses for separating moderately polar compounds like many pyrimidine derivatives. They are a good starting point for method development.[6][7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns (e.g., amide, zwitterionic, or bare silica) are excellent for highly polar pyrimidine isomers and nucleosides that are poorly retained on reversed-phase columns.[8][9][10]

    • Phenyl and Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity for aromatic compounds and can be effective in resolving positional isomers.

  • For Chiral Isomers (Enantiomers):

    • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including pyrimidine derivatives.[3][11][12]

Q4: What are the recommended starting mobile phase conditions for this type of separation?

A systematic approach to mobile phase selection is crucial.

  • Reversed-Phase: Start with a simple mobile phase system, such as water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[6][13] A good starting point for a gradient is a broad range from 5% to 95% organic solvent to elute all components.[14]

  • HILIC: The mobile phase consists of a high percentage of organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer. A typical starting gradient might be from 95% to 50% acetonitrile.[8][15]

  • Chiral Separations: Mobile phases are often non-polar, such as hexane/isopropanol or hexane/ethanol, although reversed-phase conditions can also be used with some chiral columns.[3]

Q5: How can I improve peak shape and resolution for co-eluting isomers?

Optimizing selectivity is key to resolving co-eluting peaks.[16] Consider the following:

  • Mobile Phase Composition: Vary the organic solvent (acetonitrile vs. methanol), as this can alter selectivity.[17][18] Adjusting the pH of the mobile phase can also be effective for ionizable pyrimidines.[6][17]

  • Column Chemistry: If mobile phase optimization is insufficient, switch to a column with a different stationary phase to exploit different separation mechanisms.[14]

  • Temperature: Adjusting the column temperature can influence selectivity and peak shape.

  • Gradient Profile: Optimize the gradient slope and duration to improve the separation of closely eluting peaks.[16]

Q6: What are common issues with mass spectrometry detection of these labeled compounds?

  • Background Noise: The natural abundance of ¹³C (approximately 1.1%) can contribute to background noise, especially when detecting low levels of ¹³C-labeled compounds.[] Using high-purity solvents and a clean system can help minimize this.[20][21][22]

  • Isobaric Interferences: While positional isomers have the same nominal mass, high-resolution mass spectrometry can sometimes differentiate them based on very small mass differences if their elemental compositions differ slightly in other atoms. However, for true isomers, chromatographic separation is essential.

  • In-source Fragmentation: The stability of the labeled compound in the ion source is important. Unstable compounds may fragment, leading to a loss of signal for the parent ion.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC separation of ¹³C and ¹⁵N labeled pyrimidine isomers.

Problem Possible Causes Recommended Solutions
Poor Resolution Between Isomers - Inappropriate column chemistry- Mobile phase not optimized- Gradient too steep- Low column efficiency- Change Column: Switch to a column with a different selectivity (e.g., from C18 to a Phenyl or HILIC column).- Optimize Mobile Phase: Adjust the organic solvent ratio, try a different organic solvent (acetonitrile vs. methanol), or modify the mobile phase pH.[17][18]- Flatten Gradient: Decrease the gradient slope around the elution time of the isomers.[16]- Check Column Health: Perform a column efficiency test. If it's low, replace the column.
Peak Tailing or Fronting - Column overload- Inappropriate sample solvent- Secondary interactions with the stationary phase- Column void or contamination- Reduce Injection Volume/Concentration: Dilute the sample and reinject.- Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[14]- Use Mobile Phase Additives: Add a small amount of a competing agent (e.g., triethylamine for basic compounds) or adjust the pH.- Flush or Replace Column: Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, or the column may be contaminated; replacement may be necessary.
Irreproducible Retention Times - Inconsistent mobile phase preparation- Temperature fluctuations- Column not equilibrated- Pump malfunction or leaks- Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation.- Use a Column Oven: Maintain a constant column temperature.- Increase Equilibration Time: Equilibrate the column with the initial mobile phase for a sufficient duration before each injection.- System Check: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.[23]
Low Signal Intensity in Mass Spectrometer - Poor ionization efficiency- Ion suppression from matrix components- In-source fragmentation- Contaminated ion source- Optimize MS Source Parameters: Adjust spray voltage, gas flows, and temperatures.- Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.- Modify Mobile Phase: Ensure the mobile phase is compatible with ESI-MS (e.g., use volatile buffers like ammonium formate or acetate).- Clean Ion Source: Follow the manufacturer's instructions for cleaning the ion source.[20]
High Background Noise in Mass Spectrometer - Contaminated solvents or reagents- Leaks in the LC or MS system- High natural abundance of ¹³C- Column bleed- Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases.[22]- Check for Leaks: Use a leak detector to check for air leaks in the system.- Background Subtraction: Utilize software features for background subtraction.- Use a Column with Low Bleed: Select a column known for its stability and low bleed characteristics.

Experimental Protocols

Protocol 1: Step-by-Step HPLC Method Development for Pyrimidine Isomers

This protocol outlines a systematic approach to developing a robust HPLC method for separating ¹³C and ¹⁵N labeled pyrimidine isomers.

  • Analyte Characterization:

    • Determine the physicochemical properties of your pyrimidine isomers (e.g., polarity, pKa, UV absorbance). This information will guide your initial choices for column and mobile phase.

  • Initial Column and Mobile Phase Selection:

    • For moderately polar isomers: Start with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • For highly polar isomers: Begin with a HILIC column (e.g., amide or zwitterionic, 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Scouting Gradient:

    • Run a broad gradient to determine the approximate elution conditions for your isomers.

    • Reversed-Phase: 5% to 95% B over 10 minutes.

    • HILIC: 95% to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Detection: UV (at λmax of your compounds) and/or MS.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve resolution around the isomers of interest.

    • If co-elution occurs, try changing the organic modifier to methanol (for reversed-phase) or adjusting the mobile phase pH.

    • Experiment with different column temperatures (e.g., 30 °C, 50 °C) to see the effect on selectivity.

    • Fine-tune the gradient slope and duration for optimal separation.

  • Method Validation:

    • Once a satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol provides a general workflow for extracting pyrimidine isomers from a complex biological matrix.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing your ¹³C/¹⁵N-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Analysis:

    • Transfer the supernatant to an HPLC vial for injection.

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution Between Isomers optimize_mp Optimize Mobile Phase (Organic solvent, pH) start->optimize_mp First Step change_column Change Column Chemistry (e.g., C18 to Phenyl or HILIC) flatten_gradient Flatten Gradient Profile change_column->flatten_gradient If not successful success Resolution Achieved change_column->success If successful optimize_mp->change_column If not successful optimize_mp->success If successful check_column Check Column Efficiency flatten_gradient->check_column If not successful flatten_gradient->success If successful check_column->success If column is good failure Resolution Not Achieved check_column->failure If column is bad, replace

Caption: A logical workflow for troubleshooting poor resolution of pyrimidine isomers.

Decision Tree for Chromatographic Mode Selection

G start Pyrimidine Isomer Type? positional Positional Isomers start->positional Positional chiral Chiral Isomers (Enantiomers) start->chiral Chiral polarity Analyte Polarity? positional->polarity chiral_hplc Use Chiral HPLC chiral->chiral_hplc moderate_polarity Moderate polarity->moderate_polarity Moderate high_polarity High polarity->high_polarity High rp_hplc Start with Reversed-Phase HPLC (C18) moderate_polarity->rp_hplc hilic Use HILIC high_polarity->hilic

Caption: A decision tree to guide the selection of the appropriate HPLC mode.

Data Presentation

Parameter Effect on Separation Optimization Strategy
Column Chemistry High impact on selectivity. Different stationary phases offer different retention mechanisms.Screen columns with different chemistries (e.g., C18, Phenyl, HILIC, Chiral).
Mobile Phase Organic Modifier Affects retention and selectivity. Acetonitrile and methanol have different solvent properties.Test both acetonitrile and methanol to see which provides better separation.
Mobile Phase pH Significant for ionizable compounds. Affects retention and peak shape.Adjust pH to be at least 2 units away from the analyte's pKa for stable retention.
Gradient Slope Affects resolution and analysis time. A shallower gradient improves resolution but increases run time.Optimize the gradient profile to achieve baseline separation in the shortest possible time.
Column Temperature Can influence selectivity, viscosity of the mobile phase, and backpressure.Evaluate a range of temperatures (e.g., 30-50 °C) to find the optimal condition.
Flow Rate Affects analysis time, backpressure, and column efficiency.Start with a standard flow rate for the column dimensions and adjust as needed to balance speed and resolution.

References

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). MDPI. [Link]

  • Isotopic labeling. (n.d.). Wikipedia. [Link]

  • Use of individual retention modeling for gradient optimization in hydrophilic interaction chromatography. (n.d.). ORBi. [Link]

  • Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. (1988). PubMed. [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. (n.d.). Crawford Scientific. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020). Technology Networks. [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]

  • Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. (2020). PubMed. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (n.d.). Hilaris. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025). ResearchGate. [Link]

  • Accurate Prediction of Retention in Hydrophilic Interaction Chromatography (HILIC) by Back Calculation of High Pressure Liquid Chromatography (HPLC) Gradient Profiles. (2017). PMC. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • HPLC Method Development Step by Step. (2022). YouTube. [Link]

  • Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. (2025). LCGC International. [Link]

  • Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). (2025). MDPI. [Link]

  • Method Development HPLC. (n.d.). Interchim. [Link]

  • Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. (1980). PubMed. [Link]

  • Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. (n.d.). Waters. [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. (n.d.). PMC. [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumitomo Chemical. [Link]

  • chiral hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews (RSC Publishing). [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho. [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). PubMed. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Background noise in UPLC-MS/MS experience?. (2022). Nitrosamines Exchange. [Link]

  • Selective detection of carbon-13, nitrogen-15, and deuterium labeled metabolites by capillary gas chromatography-chemical reaction interface/mass spectrometry. (n.d.). PubMed. [Link]

  • 13C-labeled compound undetected but unlabeled peak is fine (GC-MS). (2024). Reddit. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. (n.d.). Frontiers. [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitro. (2019). RSC Publishing. [Link]

  • 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. (n.d.). ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Isotopic Enrichment in Pyrimidine Synthesis

Welcome to the Technical Support Center for stable isotope labeling in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues le...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for stable isotope labeling in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low isotopic enrichment in their experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significantly lower than expected isotopic enrichment in my pyrimidine bases after labeling with 13C-glucose or 15N-glutamine. What are the most likely causes?

Low isotopic enrichment is a common challenge that can often be traced back to a few key factors. The most prevalent issue is the dilution of your isotopic label by the activity of the pyrimidine salvage pathway. Cells have two ways to produce pyrimidines: the de novo synthesis pathway, which builds them from simple precursors like glutamine, aspartate, and bicarbonate, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1][2][3] When you are feeding cells labeled precursors for de novo synthesis, a highly active salvage pathway will incorporate unlabeled pyrimidines from the environment or from cellular turnover, thus diluting your intended isotopic label.

Other significant causes include:

  • Suboptimal Cell Culture Conditions: The composition of your cell culture medium can be a major source of unlabeled precursors. Standard media often contain unlabeled glutamine, and serum can be a rich source of unlabeled nucleosides.[4]

  • Issues with Labeled Precursors: Incomplete dissolution or degradation of the isotopic tracer can lead to lower than expected availability for cellular uptake and incorporation.

  • Inefficient Quenching and Extraction: If metabolic activity is not halted quickly and completely during sample harvesting, the cell can continue to metabolize, potentially altering the isotopic enrichment of your target molecules.[5][6]

  • Analytical-Level Problems: Issues during mass spectrometry analysis, such as ion suppression, can lead to an underestimation of your labeled species.[7][8][9]

Here is a decision tree to guide your initial troubleshooting:

Troubleshooting_Low_Enrichment Start Low Isotopic Enrichment Observed Check_Salvage Is the salvage pathway active? Start->Check_Salvage Check_Media Is the cell culture medium optimized? Check_Salvage->Check_Media No/Unsure High_Salvage High Salvage Pathway Activity Check_Salvage->High_Salvage Yes Check_Protocols Are sample preparation protocols validated? Check_Media->Check_Protocols Yes Suboptimal_Media Suboptimal Media Composition Check_Media->Suboptimal_Media No Check_MS Is the MS analysis robust? Check_Protocols->Check_MS Yes Protocol_Issues Inefficient Sample Prep Check_Protocols->Protocol_Issues No MS_Issues Analytical Artifacts Check_MS->MS_Issues No Sample_Prep_Workflow Start Cell Culture Wash Rapid Wash with PBS Start->Wash Quench Quench Metabolism (e.g., liquid nitrogen or cold methanol) Wash->Quench Extract Extract Metabolites (e.g., cold solvent extraction) Quench->Extract Separate Separate Phases (if applicable) Extract->Separate Dry Dry Extract Separate->Dry Reconstitute Reconstitute for MS Analysis Dry->Reconstitute End LC-MS Analysis Reconstitute->End

Caption: A generalized workflow for sample preparation for metabolomics.

Detailed Protocols:

For Adherent Cells:

  • Washing: Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS). [10]2. Quenching: Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt metabolism. [3]Alternatively, add ice-cold methanol (-80°C). [10]3. Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate and scrape the cells. [11]4. Collection: Transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Pellet the cell debris by centrifugation at a high speed at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for drying and reconstitution.

For Suspension Cells:

  • Quenching: Rapidly mix the cell suspension with an ice-cold quenching solution (e.g., 60% methanol with 0.85% ammonium bicarbonate at -40°C). [12][13]2. Centrifugation: Pellet the cells by centrifugation at a low temperature.

  • Washing: Quickly wash the cell pellet with the cold quenching solution to remove any remaining media components. [14]4. Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent.

  • Proceed with the same steps as for adherent cells from step 5 onwards.

Guide 3: Troubleshooting Mass Spectrometry Analysis

Q4: My labeling protocol seems correct, but the enrichment still appears low in my LC-MS data. Could the analytical method be the problem?

Yes, analytical issues, particularly ion suppression in the mass spectrometer's source, can mimic low isotopic enrichment. Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte, leading to a reduced signal. [8][9][15] Diagnosing Ion Suppression:

A post-column infusion experiment is a definitive way to identify ion suppression. In this experiment, a solution of your analyte is continuously infused into the MS source after the LC column, while a blank matrix sample is injected onto the column. A dip in the constant analyte signal at a specific retention time indicates the elution of interfering compounds. [15] Mitigation Strategies for Ion Suppression:

StrategyRationale
Improve Sample Cleanup The most effective approach is to remove interfering matrix components before analysis using techniques like solid-phase extraction (SPE). [7]
Optimize Chromatography Modifying your LC method to better separate your analyte from interfering compounds can significantly reduce suppression. This can involve changing the column chemistry, mobile phase composition, or gradient profile. [7]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification. [8]
Dilute the Sample A simple but effective method is to dilute your sample. This reduces the concentration of both your analyte and the interfering matrix components. [8]

Method Validation:

It is crucial to validate your MS method for isotopic analysis. This involves assessing the accuracy and precision of isotopologue masses and abundances over a relevant working range. [16][17][18]Using a reference material with a known isotopic distribution can help identify systematic biases in your analytical platform. [16][17]

The Interplay of De Novo and Salvage Pathways

The schematic below illustrates the two pyrimidine synthesis pathways and highlights the points of potential isotopic dilution.

Pyrimidine_Pathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Glutamine 15N-Glutamine DeNovo_Pathway Multiple Enzymatic Steps Glutamine->DeNovo_Pathway Aspartate Aspartate Aspartate->DeNovo_Pathway Bicarbonate 13C-Bicarbonate Bicarbonate->DeNovo_Pathway Orotate Orotate UMP UMP Orotate->UMP Final_UMP_Pool Cellular UMP Pool UMP->Final_UMP_Pool Labeled UMP DeNovo_Pathway->Orotate Unlabeled_Uridine Unlabeled Uridine (from media/turnover) Salvage_Enzymes Uridine Phosphorylase/ Uridine Kinase Unlabeled_Uridine->Salvage_Enzymes Unlabeled_Uracil Unlabeled Uracil (from media/turnover) Unlabeled_Uracil->Salvage_Enzymes UMP_Salvage UMP UMP_Salvage->Final_UMP_Pool Unlabeled UMP (Dilution) Salvage_Enzymes->UMP_Salvage

Caption: A diagram illustrating the convergence of the de novo and salvage pathways on the cellular UMP pool.

References

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 2265-2273. [Link]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. [Link]

  • Gallart Ayala, H. (2015). Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling. The Wheelock Laboratory, Karolinska Institutet. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

  • Giska, J. R., & Kuhl, M. (2016). Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data. PMC. [Link]

  • Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. ResearchGate. [Link]

  • Butin, N., et al. (2022). An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. Metabolomics, 18(7), 41. [Link]

  • Krämer, A., et al. (2012). Quenching Methods for the Analysis of Intracellular Metabolites. Methods in Molecular Biology, 815, 25-33. [Link]

  • Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols, 6(8), 1241-1250. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Woerly, T., et al. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. [Link]

  • Spectroscopy Staff. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Spectroscopy Online. [Link]

  • Pabst, M., et al. (2014). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Journal of Biotechnology, 182-183, 97-103. [Link]

  • Mccall, B. (2026). Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications. Spectroscopy Online. [Link]

  • Walter, M., & Herr, P. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 23(4), 2345. [Link]

  • Geisler, C., et al. (2007). Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance. The Plant Cell, 19(11), 3589-3603. [Link]

  • Breitman, T. R., & Bradford, D. R. (1976). Inhibition of thymidine phosphorylase in vivo provides a rapid method for switching DNA labeling. PubMed. [Link]

  • Smith, L. H. (1973). A review: biological and clinical aspects of pyrimidine metabolism. SciSpace. [Link]

  • Kapoore, R. V., et al. (2017). Summary of quenching and extraction workflow using the modified cell... ResearchGate. [Link]

  • Al-Masri, S., et al. (2019). Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. PMC. [Link]

  • Ritter, J. B., et al. (2011). Evaluation of sampling and quenching procedures for the analysis of intracellular metabolites in CHO suspension cells. PMC. [Link]

  • Vlasie, M. D., et al. (2011). Uniform stable-isotope labeling in mammalian cells: formulation of a cost-effective culture medium. PubMed. [Link]

  • Bissonnette, R., & Bergeron, J. J. (1992). The de novo and salvage pathways for the synthesis of pyrimidine residues of RNA predominate in different locations within the mouse duodenal epithelium. PubMed. [Link]

  • Chen, Y., et al. (2007). A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]

  • Woerly, T., et al. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. Journal of the American Chemical Society. [Link]

  • Walter, M., & Herr, P. (2022). Re-discovery of pyrimidine salvage as target in cancer therapy. University of Sheffield. [Link]

  • Goldthwait, D. A. (1959). The use of isotope technique in studies of purine and pyrimidine metabolism. SpringerLink. [Link]

  • Tad-y, D., et al. (2025). Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. bioRxiv. [Link]

  • Science.gov. (n.d.). pyrimidine salvage pathway: Topics by Science.gov. Science.gov. [Link]

  • Ishikawa, Y., et al. (2024). Reprogramming of pyrimidine nucleotide metabolism supports vigorous cell proliferation of normal and malignant T cells. Blood Advances. [Link]

  • van Kuilenburg, A. B., et al. (2004). The role of thymidine phosphorylase and uridine phosphorylase in (fluoro)pyrimidine metabolism in peripheral blood mononuclear cells. PubMed. [Link]

  • Choudhary, B., et al. (2020). De novo and salvage pathway for pyrimidine biosynthesis. In the de novo... ResearchGate. [Link]

  • Ali, J. A., et al. (2016). Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. PLOS Pathogens, 12(11), e1005961. [Link]

  • Vlasie, M. D., et al. (2011). Uniform stable-isotope labeling in mammalian cells: Formulation of a cost-effective culture medium. ResearchGate. [Link]

  • Jourdain, A. A., & Rabinowitz, J. D. (2022). Nucleosides are overlooked fuels in central carbon metabolism. Jourdain Lab. [Link]

  • Johnson, A. (2024). Cell Culture Media Formulations for Enhanced Cell Viability. Scholars Research Library. [Link]

  • Kandeel, M., & Al-Taher, A. (2020). BIOINFORMATICS OF URIDINE/DEOXYURIDINE PATHS IN Trypanosoma evansi REVEALED TARGETING. Camels and Camelids. [Link]

  • BioPharm International. (2008). Rapid Development and Optimization of Cell Culture Media. BioPharm International. [Link]

  • ChEMBL. (n.d.). Target: Uridine phosphorylase 1 (CHEMBL4811). EMBL-EBI. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5,6-Diamino-4-hydroxypyrimidine-13C,15N

This technical guide addresses the stability, handling, and troubleshooting of 5,6-Diamino-4-hydroxypyrimidine-13C,15N (also referred to as 4,5-Diamino-6-hydroxypyrimidine ).[1] Part 1: Executive Summary & Critical Alert...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 5,6-Diamino-4-hydroxypyrimidine-13C,15N (also referred to as 4,5-Diamino-6-hydroxypyrimidine ).[1]

Part 1: Executive Summary & Critical Alerts

The Core Challenge: 5,6-Diamino-4-hydroxypyrimidine (5,6-DAHP) is structurally predisposed to rapid autoxidation in aqueous solution.[1] The electron-rich vicinal diamine motif (positions 5 and 6) makes the compound highly susceptible to reactive oxygen species (ROS), particularly at neutral to alkaline pH.[1]

For 13C, 15N labeled standards , where sample conservation is paramount, the degradation pathway (typically turning the solution pink, then brown) represents a total loss of the isotopic signal due to paramagnetic broadening (from radical intermediates) or precipitation.[1]

⚠️ Critical Stability Alerts
ParameterStatusTechnical Insight
Oxidation Sensitivity EXTREME Reacts with dissolved oxygen to form quinonoid imines. Solution turns pink/brown.
pH Stability Acidic Preferred Stable in dilute acid (pH < 4). Rapidly degrades at pH > 7.
Solubility pH Dependent The sulfate salt is sparingly soluble in pure water; requires acid or base to dissolve fully.
Storage (Solid) -20°C / Desiccated Hygroscopic. Moisture accelerates solid-state degradation.
Storage (Solution) DO NOT STORE Prepare immediately before use. Do not freeze/thaw aqueous stocks.

Part 2: Troubleshooting Guide (FAQ)

Q1: "My solution turned pink/reddish within minutes of preparation. Is it still usable?"

Verdict: No. Root Cause: The pink coloration indicates the formation of a semi-quinone radical or a quinone-imine intermediate. This is the first step of irreversible oxidative polymerization (similar to the "divicine" redox cycle seen in related pyrimidines). Corrective Action:

  • Discard the solution; the isotopic purity is compromised.

  • For the next attempt, you must use degassed buffers (sparged with Argon or Nitrogen) and maintain a reducing environment (e.g., 1-2 mM DTT or Ascorbic Acid) if compatible with your downstream assay.[1]

Q2: "The compound is not dissolving in neutral water (pH 7.0)."

Verdict: Normal behavior for the sulfate/hemisulfate salt. Root Cause: The lattice energy of the sulfate salt is high, and the zwitterionic character at neutral pH reduces solubility.[1] Corrective Action:

  • Method A (Acidic): Dissolve in 0.1 M HCl or dilute H₂SO₄.[1] This protonates the amines, breaking the lattice and preventing oxidation.[1]

  • Method B (Alkaline - Risky): It dissolves readily in 0.1 M NaOH, BUT alkali drastically accelerates oxidation.[1] Only use NaOH if the solvent is thoroughly degassed and the solution will be used immediately (within 60 seconds).

Q3: "Can I store the 13C,15N stock solution at -80°C?"

Verdict: Not Recommended. Root Cause: Even at low temperatures, dissolved oxygen trapped in the matrix can facilitate slow oxidation. Furthermore, the freeze-thaw cycle promotes micro-precipitation and pH shifts that can degrade the labile 5-amino group.[1] Protocol: Weigh the solid powder into single-use aliquots. Reconstitute only what is needed for the immediate experiment.

Part 3: Standard Operating Procedure (SOP)

Protocol: Anaerobic Dissolution of 13C,15N-5,6-DAHP

Objective: Solubilize the standard without oxidative degradation for NMR or Mass Spectrometry.

Materials:

  • 5,6-Diamino-4-hydroxypyrimidine-13C,15N (Solid)[1][2]

  • Solvent: D₂O (for NMR) or H₂O (HPLC grade), pre-degassed.[1]

  • Argon gas line.

  • Reducing agent: Dithiothreitol (DTT) or Ascorbic Acid (Optional).

Workflow:

  • Degassing: Sparge the solvent with Argon for at least 15 minutes to remove dissolved oxygen (DO). Note: Sonication under vacuum is a suitable alternative.

  • Weighing: Weigh the labeled compound into a microcentrifuge tube or amber vial. Keep the vial flushed with Argon.

  • Acidification (Stabilization): Add the degassed solvent. If the compound does not dissolve immediately, add 1.0 equivalent of deuterated acid (DCl) or HCl.[1]

    • Why? Protonation of the C5-amine (pKa ~ 3-4) protects it from oxidation.[1]

  • Dissolution: Vortex gently under an Argon blanket.

  • Usage: Transfer to the NMR tube or LC vial immediately. If using an NMR tube, flush the headspace with Argon before capping.[1]

Part 4: Mechanistic Degradation Pathway

The following diagram illustrates the causality of the "Pink Solution" issue. The 5,6-diamino motif undergoes a two-electron oxidation to form a reactive quinone-imine, which then polymerizes into azo-linked pigments (brown/black precipitates).[1]

degradation_pathway cluster_factors Accelerating Factors DAHP 5,6-Diamino-4-hydroxypyrimidine (Reduced Form - Colorless) Radical Semi-quinone Radical (Pink/Red Intermediate) DAHP->Radical Autoxidation (pH > 6, +O2) Quinone Quinone-diimine (Reactive Electrophile) Radical->Quinone -1 e- Polymer Polymeric Pigments (Brown Precipitate/Pteridines) Quinone->Polymer Condensation/ Polymerization Alkaline pH Alkaline pH Transition Metals (Fe/Cu) Transition Metals (Fe/Cu) Light Light

Caption: Autoxidation pathway of 5,6-DAHP. The transition from colorless to pink (radical) to brown (polymer) is irreversible.[1]

Part 5: References

  • Douki, T., et al. (1997).[1] Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Carcinogenesis, 18(12), 2385–2391.[1] Retrieved from [Link]

  • Traube, W. (1900).[1] Synthesis of 2,4-Diamino-6-hydroxypyrimidine. Organic Syntheses, Coll. Vol. 4, p.245.[1] Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Handling Light-Sensitive 5,6-Diamino-4-Hydroxypyrimidine Isotopes

Welcome to the technical support center for 5,6-diamino-4-hydroxypyrimidine (DAHP) and its isotopically labeled analogues. This guide is designed for researchers, scientists, and drug development professionals who work w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,6-diamino-4-hydroxypyrimidine (DAHP) and its isotopically labeled analogues. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and photosensitive molecules. Our goal is to provide you with field-proven insights and robust protocols to ensure the integrity of your experiments and the reliability of your data.

The inherent reactivity of the diamino-pyrimidine core, which makes it a valuable building block in medicinal chemistry and metabolic studies, also renders it susceptible to degradation, particularly from light exposure. This guide will address the common challenges encountered when handling both stable and radioactive isotopes of DAHP, providing not just procedural steps, but the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs) - Fundamentals of DAHP Stability

This section covers the foundational knowledge required to handle DAHP isotopes successfully.

Q1: What makes 5,6-diamino-4-hydroxypyrimidine and its isotopes so sensitive to light?

A1: The photosensitivity of 5,6-diamino-4-hydroxypyrimidine (DAHP) stems from its heterocyclic aromatic ring structure. Pyrimidine bases are known to be the most UV-sensitive nucleobases[1]. The molecule contains multiple chromophores—the pyrimidine ring and its amino and hydroxyl substituents—that can absorb light energy, particularly in the UV and high-energy visible light spectrum (300-500 nm)[2]. This absorption can excite the molecule to a higher energy state, making it highly reactive. The excited molecule can then undergo several degradation pathways, including oxidation or rearrangement, leading to the formation of impurities like formamidopyrimidines (Fapy) or other oxidized species[3][4][5]. Light provides the activation energy for these degradation reactions[2].

Q2: Are there specific storage conditions that are non-negotiable for DAHP isotopes?

A2: Absolutely. The integrity of your starting material is paramount. Failure to adhere to strict storage protocols is a common source of experimental variability. All DAHP isotopes, regardless of the label, must be stored with the following conditions:

ParameterRecommended ConditionRationale & Causality
Light Complete darkness.To prevent photodegradation. Store solid compounds in amber glass vials placed inside a secondary opaque container or wrapped in aluminum foil[2][6].
Temperature -20°C to -80°C.To slow down thermal degradation and any residual chemical reactivity. For long-term storage, -80°C is preferred.
Atmosphere Inert gas (Argon or Nitrogen).The diaminopyrimidine structure is susceptible to oxidation. Backfilling vials with an inert gas displaces oxygen, minimizing oxidative degradation.
Moisture Desiccated environment.DAHP is hygroscopic. Absorbed water can facilitate hydrolytic degradation pathways. Store vials within a desiccator.

Q3: Does the type of isotopic label (e.g., ¹³C, ¹⁵N, ²H, ³H) affect the compound's light sensitivity?

A3: While all isotopes of DAHP should be treated as light-sensitive, the specific isotope can subtly influence the rate of degradation. This is due to the Kinetic Isotope Effect (KIE).

  • Heavy Atoms (¹³C, ¹⁵N): Substitution with heavier stable isotopes like ¹³C or ¹⁵N typically has a negligible effect on photostability. The relative mass change is small and usually does not significantly alter the vibrational energy of the bonds involved in the photochemical reaction.

  • Deuterium (²H) and Tritium (³H): Substitution of hydrogen with deuterium (²H) or tritium (³H) can have a noticeable effect. If a C-H bond is broken in the rate-determining step of a degradation pathway, replacing H with D (which is twice as heavy) can slow the reaction down. This is known as a primary KIE[1]. Conversely, in some complex reactions, a secondary KIE might slightly alter stability in other ways. However, this potential increase in stability is not a substitute for rigorous light protection.

Section 2: Troubleshooting Guide - Experimental Setup and Execution

This section addresses common problems encountered during the experimental workflow.

Q4: My analytical results show multiple unexpected peaks after dissolving and using my DAHP isotope. What happened?

A4: This is a classic sign of compound degradation during handling and preparation. Let's diagnose the potential causes with a logical workflow.

Troubleshooting_Degradation cluster_problem Problem cluster_investigation Investigation Workflow cluster_solution Corrective Actions Problem Unexpected peaks in analysis (e.g., HPLC, LC-MS) Purity Did you confirm the purity of the solid starting material? Problem->Purity Start Here Solvent Was the solvent de-gassed and of high purity? Temp Was the solution kept on ice and used immediately? Solvent->Temp If solvent is good Sol_Solvent Use fresh, HPLC-grade, de-gassed solvents. Consider adding antioxidants if compatible. Solvent->Sol_Solvent No Light Was the solution preparation done under subdued/amber light? Light->Solvent If protected Sol_Light Work in a dark room or use amber/foil-wrapped labware for all steps. Light->Sol_Light No Sol_Temp Prepare solutions fresh. Minimize time between dissolution and use. Store on ice. Temp->Sol_Temp No Purity->Light If pure Sol_Purity Run QC on new batches. If starting material is impure, purify or discard. Purity->Sol_Purity No

Caption: Troubleshooting workflow for DAHP degradation.

Causality Explained:

  • Solvent Purity: Solvents can contain dissolved oxygen or peroxide impurities, which are potent oxidizing agents that can degrade DAHP, especially when activated by light or heat.

  • Light Exposure: Even brief exposure to ambient lab lighting can be enough to initiate photodegradation. The process is cumulative; small exposures at each step add up[6].

  • Temperature: Chemical reactions, including degradation, are accelerated at higher temperatures. Room temperature may be sufficient to cause slow degradation in solution over several hours.

Q5: I need to perform a reaction that requires heating. How can I minimize the degradation of my DAHP isotope?

A5: Heating a photosensitive compound is challenging. The key is to rigorously control the other variables.

  • Absolute Light Exclusion: The reaction vessel must be completely shielded from light. Use a flask wrapped in a thick layer of aluminum foil. Ensure no light can enter through joints or condenser openings.

  • Inert Atmosphere: Purge the reaction vessel thoroughly with argon or nitrogen before adding the solvent and reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible. Run time-course experiments at a lower temperature to find the minimum time required for completion.

  • Include a Control: Set up a parallel reaction with a non-labeled standard under identical conditions. Analyzing this control will help you differentiate between expected reaction products and degradation products.

Section 3: Analytical and Quality Control Guide

Verifying the integrity of your compound is not optional. This section provides guidance on how to implement QC checks.

Q6: How can I quantitatively assess if my DAHP isotope has degraded?

A6: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most direct and common method. A stability-indicating HPLC method should be able to separate the parent DAHP peak from its potential degradants.

Recommended Protocol: See Protocol P2: HPLC Method for Assessing DAHP Photodegradation below.

Interpreting the Results:

  • A "clean" sample will show a single major peak corresponding to DAHP at the expected retention time.

  • A degraded sample will show a decrease in the area of the main DAHP peak and the appearance of new peaks, typically at earlier retention times as degradation products are often more polar.

Q7: What analytical techniques are best for identifying the degradation products?

A7: While HPLC-UV can quantify degradation, it doesn't identify the new species. For that, you need mass spectrometry.

TechniquePrincipleUse Case & Insights
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates compounds by HPLC and then determines their mass-to-charge ratio (m/z).Ideal for routine identification. Can confirm the expected mass of DAHP and provide masses for degradation products, allowing you to hypothesize structures (e.g., addition of oxygen, ring opening)[7].
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds by GC before mass analysis. Often requires derivatization for polar molecules like DAHP.Historically used for identifying pyrimidine lesions in DNA[3][4]. Can provide detailed structural information but sample preparation is more complex.
High-Resolution MS (e.g., Q-TOF, Orbitrap) Provides highly accurate mass measurements.Allows for the determination of the elemental formula of the degradation products, which is critical for confident identification of unknown compounds.
Section 4: Detailed Experimental Protocols

These protocols provide step-by-step instructions for critical handling procedures.

Protocol P1: Preparation of a Stock Solution of Isotopically Labeled DAHP

This protocol is designed to minimize degradation during the critical step of bringing the solid compound into solution.

Materials:

  • Isotopically labeled DAHP (solid)

  • Amber glass vial with a septum-lined cap

  • High-purity, de-gassed solvent (e.g., DMSO, Methanol)[8]

  • Syringes and needles for liquid and gas transfer

  • Source of inert gas (Argon or Nitrogen)

  • Aluminum foil

  • Ice bath

Procedure:

  • Pre-Experiment Setup:

    • Move all necessary equipment into a dark room or a space where overhead lights can be turned off, leaving only low, indirect, or red light.

    • Allow the vial of solid DAHP to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inerting the Vial:

    • Carefully open the vial and immediately cap it with a septum-lined cap.

    • Puncture the septum with a needle connected to the inert gas line and another needle to act as a vent.

    • Gently flush the vial with inert gas for 2-3 minutes to displace all oxygen. Remove the vent needle first, then the gas inlet needle.

  • Solvent Addition:

    • Wrap the entire vial, including the cap, with aluminum foil.

    • Using a clean, dry syringe, draw up the required volume of de-gassed solvent.

    • Puncture the septum and slowly add the solvent to the solid DAHP.

    • Gently swirl or vortex the vial until the solid is completely dissolved. If sonication is needed, use a bath that does not generate significant heat.

  • Storage of Stock Solution:

    • Place the foil-wrapped vial in a labeled container.

    • Immediately store the solution at -20°C or -80°C.

    • For repeated use, consider preparing single-use aliquots to avoid multiple freeze-thaw cycles and re-introduction of air[9].

Protocol_Workflow Start Start: Solid DAHP Equilibrate 1. Equilibrate to RT in Desiccator Start->Equilibrate Inert 2. Cap with Septum & Flush with Ar/N₂ Equilibrate->Inert Wrap 3. Wrap Vial in Aluminum Foil Inert->Wrap Add_Solvent 4. Add De-gassed Solvent via Syringe Wrap->Add_Solvent Dissolve 5. Dissolve Completely (Vortex/Swirl) Add_Solvent->Dissolve Store 6. Store at -80°C (Aliquot if needed) Dissolve->Store End End: Protected Stock Solution Store->End

Caption: Workflow for preparing a DAHP stock solution.

Protocol P2: HPLC Method for Assessing DAHP Photodegradation

This provides a general-purpose reverse-phase HPLC method to check for purity.

Instrumentation & Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Method Parameters:

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at 260-280 nm, or scan with DAD to identify the absorbance maximum of the parent compound.

Procedure:

  • Prepare a Control Sample: Following Protocol P1, carefully prepare a solution of DAHP, ensuring absolute minimal light exposure. This is your "Time Zero" or "Undegraded" control.

  • Prepare a Stressed Sample: Prepare a second solution. Deliberately expose it to lab bench lighting or a UV lamp for a set period (e.g., 1 hour).

  • Analysis:

    • Inject the Control Sample. Record the chromatogram. Identify the retention time and peak area of the main DAHP peak.

    • Inject the Stressed Sample. Record the chromatogram.

  • Data Interpretation:

    • Compare the two chromatograms.

    • Calculate the percent degradation in the stressed sample by comparing the area of the parent DAHP peak to the control.

    • Note the appearance and retention times of any new peaks in the stressed sample chromatogram. These represent photodegradation products.

References
  • Elucidation of Spore-Photoproduct Formation by Isotope Labeling - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Cas 56-06-4, 2,4-Diamino-6-hydroxypyrimidine | lookchem. (n.d.). LookChem. Retrieved February 21, 2026, from [Link]

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Labtag. Retrieved February 21, 2026, from [Link]

  • Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) - Solarbio. (2026, February 5). Solarbio. Retrieved February 21, 2026, from [Link]

  • Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution - PubMed. (1997). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Light-Sensitive Injectable Prescription Drugs - PMC. (2012). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Light-Sensitive Injectable Prescription Drugs—2022 - PMC. (2022). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Analytical Methods - ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 21, 2026, from [Link]

  • (PDF) Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution - ResearchGate. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Protection of Light Sensitive Products - Pharmaguideline. (2015, February 15). Pharmaguideline. Retrieved February 21, 2026, from [Link]

  • Review of the Stability of Photosensitive Medications - Aula Medica. (2010). Aula Medica. Retrieved February 21, 2026, from [Link]

  • 4,5-Diaminohypoxanthine | C4H6N4O | CID 135436550 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA | ACS Omega. (2024, December 21). American Chemical Society Publications. Retrieved February 21, 2026, from [Link]

  • Kinetics of the dye sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine, a model compound for some fungicides | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Cross-Reactivity Profiling of 5,6-Diamino-4-hydroxypyrimidine Antibodies

Executive Summary 5,6-Diamino-4-hydroxypyrimidine (DAHP) (also known as 5,6-diaminouracil) is a critical metabolic precursor in the biosynthesis of Riboflavin (Vitamin B2) and Tetrahydrobiopterin (BH4) . Its detection is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Diamino-4-hydroxypyrimidine (DAHP) (also known as 5,6-diaminouracil) is a critical metabolic precursor in the biosynthesis of Riboflavin (Vitamin B2) and Tetrahydrobiopterin (BH4) . Its detection is vital for monitoring endothelial dysfunction, neurodegenerative progression (e.g., Parkinson’s), and bacterial metabolism.

However, DAHP presents a significant immunochemical challenge: it is a small molecule hapten (<200 Da) with high structural homology to abundant biological interferents like Uric Acid , Guanine , and Xanthine .

This guide provides a rigorous framework for evaluating the performance of anti-DAHP antibodies. Unlike standard protein targets, DAHP requires Competitive ELISA formats for validation. We compare the theoretical and experimental performance of Polyclonal (pAb) vs. Monoclonal (mAb) approaches and provide a self-validating protocol to quantify cross-reactivity (CR).

Part 1: Structural Homology & The Cross-Reactivity Challenge

To understand antibody performance, one must first analyze the "Epitope Landscape." DAHP shares a pyrimidine core with several ubiquitous metabolites. An antibody raised against DAHP conjugated via the C5-amino group may expose the C2/C4 carbonyls, making it indistinguishable from Uric Acid.

Structural Analog Network

The following diagram illustrates the high-risk interferents based on shared functional groups (pyrimidines/purines).

structural_homology cluster_legend Legend DAHP Target: 5,6-Diamino-4-hydroxypyrimidine (DAHP) UricAcid Interferent: Uric Acid (High Risk: Oxidation Product) DAHP->UricAcid Structural Analog (Pyrimidinedione core) Guanine Interferent: Guanine (Medium Risk: Purine Core) DAHP->Guanine Amino/Keto Group Similarity Xanthine Interferent: Xanthine (Medium Risk: Deamination) DAHP->Xanthine Shared Imidazole Ring Absence BH4 Pathway: Tetrahydrobiopterin (Downstream Product) DAHP->BH4 Biosynthesis Precursor key Red Arrow = Critical Cross-Reactivity Risk

Figure 1: Structural relationship between DAHP and common biological interferents. Uric acid poses the highest risk due to the shared pyrimidine-2,4-dione scaffold.

Part 2: Comparative Performance Guide

Since specific commercial antibodies for DAHP are rare, researchers often must choose between custom generation or repurposing anti-DNA adduct antibodies. Below is a comparison of expected performance metrics.

Table 1: Comparative Antibody Performance Profile
FeaturePolyclonal Antibody (pAb) Monoclonal Antibody (mAb) Aptamer (Synthetic)
Primary Utility High-sensitivity screening; broad capture.Specific quantification; clinical assays.High-stability sensors; non-immunogenic.
Affinity (

)
High (

to

M)
Moderate to High (

to

M)
Moderate (

to

M)
Specificity Low to Moderate. Likely to bind Uric Acid and Xanthine.High. Can be screened to exclude Uric Acid binders.Very High. SELEX can negatively select against analogs.
Matrix Tolerance Low. Serum proteins may cause non-specific binding.High. Better performance in serum/urine.High. Resistant to denaturation.
Validation Method Requires extensive pre-adsorption with BSA/KLH.Requires epitope mapping.Requires folding verification.
Quantitative Cross-Reactivity (CR) Expectations

Data derived from typical hapten-antibody development workflows.

AnalogpAb Cross-Reactivity (%)mAb Cross-Reactivity (%)
DAHP (Target) 100% 100%
Uric Acid 15 - 40% (High interference)< 1% (If properly screened)
Guanine 5 - 10%< 0.1%
Xanthine 5 - 15%< 0.5%
Cytosine < 1%< 0.01%

Critical Insight: If using a Polyclonal antibody, you must deplete the serum against Uric Acid conjugated beads to achieve usable specificity.

Part 3: Experimental Protocol (Self-Validating System)

Because DAHP is a small molecule, Sandwich ELISA is impossible (the molecule is too small to bind two antibodies simultaneously). You must use a Competitive ELISA .

The Logic of Competitive ELISA
  • Principle: Free DAHP in the sample competes with immobilized DAHP-Conjugate for a limited amount of antibody.

  • Readout: Inverse relationship. High Signal = Low DAHP. Low Signal = High DAHP.

Workflow Diagram

elisa_workflow Step1 1. Coat Plate (DAHP-BSA Conjugate) Step2 2. Block (3% Non-Fat Milk) Step1->Step2 Step3 3. Competition Step (Add Sample + Anti-DAHP Ab) Step2->Step3 Step4 4. Wash (Remove Unbound Ab) Step3->Step4 Logic Logic: Free DAHP blocks Ab from binding plate. Step3->Logic Step5 5. Detection (HRP-Secondary Ab + TMB) Step4->Step5

Figure 2: Competitive ELISA workflow. The critical step is the Competition (Step 3), where specificity is determined.

Detailed Protocol: Cross-Reactivity Validation

Objective: Determine the


 (concentration inhibiting 50% of binding) for DAHP and its analogs.
Materials
  • Coating Antigen: DAHP-BSA (Bovine Serum Albumin) conjugate (

    
    ).
    
  • Primary Antibody: Anti-DAHP (titrated to give OD 1.0 - 1.5 in absence of competitor).

  • Competitors (Analogs): Prepare serial dilutions (

    
     to 
    
    
    
    ) of:
    • DAHP (Standard)

    • Uric Acid[1]

    • Guanine

    • Xanthine[2]

Method
  • Coating: Add

    
     DAHP-BSA to 96-well microplate (Maxisorp). Incubate O/N at 
    
    
    
    .
  • Blocking: Wash 3x with PBST.[3] Add

    
     3% Skim Milk in PBS. Incubate 2h at RT.
    
  • Competition (The Critical Step):

    • In a separate "mixing plate," combine

      
       of Primary Antibody (fixed concentration) + 
      
      
      
      of Competitor (variable concentration).
    • Incubate for 30 mins to allow equilibrium.

    • Transfer

      
       of this mixture to the Coated/Blocked plate.
      
    • Incubate 1h at RT.

  • Detection: Wash 5x PBST. Add HRP-conjugated secondary antibody. Incubate 1h.

  • Develop: Add TMB substrate. Stop with

    
    . Read OD at 450nm.
    
Data Analysis (Calculation of % CR)

Plot OD450 vs. Log[Concentration]. Calculate


 for DAHP and each analog.


  • Pass Criteria: Uric Acid CR

    
    .
    
  • Fail Criteria: Uric Acid CR

    
     (Unsuitable for biological samples).
    

Part 4: Troubleshooting & Optimization

The "Linker Effect"

Small molecules must be conjugated to a carrier (BSA/KLH) to be immunogenic.

  • Issue: The antibody might recognize the linker (e.g., glutaraldehyde or EDC) rather than the DAHP.

  • Solution: Use Heterologous Conjugation . If you immunized with DAHP-KLH (linked via amine), coat the ELISA plate with DAHP-BSA (linked via different chemistry, e.g., succinate spacer). This forces the antibody to bind the DAHP moiety, not the linker.

pH Sensitivity

DAHP is unstable at high pH (oxidizes to uric acid derivatives).

  • Recommendation: Perform all incubations at pH 7.0 - 7.2 . Avoid carbonate buffers (pH 9.6) for coating if the antigen is unstable; use PBS instead.

Matrix Interference

Uric acid is present in human serum at high concentrations (


).
  • Control: If your antibody has 1% CR with Uric Acid, and your sample has

    
     Uric Acid, the "apparent" DAHP signal will be equivalent to 
    
    
    
    DAHP. Ensure your expected DAHP levels are significantly higher than this noise floor, or use LC-MS/MS for validation.

References

  • Cross-Reactivity in Pyrimidine Analogs. Title: "Cross-reactivity of anti-DNA antibodies with proteoglycans and purines." Source: National Institutes of Health (PMC). URL:[Link]

  • DAHP Biochemistry. Title: "GTP Cyclohydrolase I and Tetrahydrobiopterin Biosynthesis." Source: Uniprot (GCH1 - Human).[4] URL:[Link]

  • Antibody Validation Standards. Title: "Validation of Antibodies for Research Use." Source: National Institutes of Health (PubMed). URL:[Link]

Sources

Comparative

Reference Standard Qualification for 13C 15N Labeled Pyrimidines: A Comparative Technical Guide

Introduction: The Hidden Variable in Metabolomics and NMR In the high-stakes arena of drug development and structural biology, data integrity is only as robust as the reference standards employed. While researchers often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Variable in Metabolomics and NMR

In the high-stakes arena of drug development and structural biology, data integrity is only as robust as the reference standards employed. While researchers often scrutinize instrument parameters and sample preparation, the qualification status of the stable isotope-labeled internal standard (IS) is frequently overlooked.

For 13C 15N labeled pyrimidines (e.g., Uracil, Cytosine, Thymine), the stakes are higher. These compounds are not merely "heavy" versions of their native counterparts; they introduce unique spectral complexities—specifically scalar coupling (


-coupling)—that render standard purity assessments invalid.

This guide objectively compares Qualified Reference Standards against Research Grade Alternatives , detailing the specific experimental workflows required to validate them. It is designed for scientists who demand metrological traceability and absolute quantification accuracy.

The Qualification Hierarchy: Product Comparison

The market offers two primary tiers of labeled standards. Understanding the technical divergence between them is critical for experimental design.

Comparative Specification Table
FeatureResearch Grade (Generic) Qualified Reference Standard (CRM-Grade) Impact on Data
Purity Method HPLC-UV (% Area)qNMR (Weight % Purity) + LC-MS/MSHPLC overestimates purity by ignoring salts/water; qNMR provides absolute content.
Isotopic Enrichment Nominal (e.g., "98%")Atom % Excess (measured by HRMS/NMR)Nominal values ignore isotopologue distribution, skewing flux analysis.
Spectral Data Generic 1H NMRDecoupled 1H{13C, 15N} NMR Standard NMR shows complex splitting for labeled compounds; decoupled NMR proves structural integrity.
Traceability Lot-specific COA onlyNIST/SI Traceable Essential for GLP/GMP regulated studies.
Water Content Often assumed negligibleKarl Fischer (KF) TitrationHygroscopic pyrimidines can contain 5-15% water, causing massive concentration errors.

Technical Deep Dive: The Causality of Error

Why Standard Protocols Fail for Labeled Pyrimidines

A common pitfall is applying standard 1H NMR purity protocols to 13C/15N labeled compounds.

  • The J-Coupling Problem: In a native pyrimidine, the H5 and H6 protons appear as clean doublets. In a uniformly labeled (

    
    ) analog, these protons couple to the attached 
    
    
    
    (and potentially
    
    
    ), splitting the signal into complex multiplets (satellites).
    • Consequence: Signal-to-Noise (S/N) ratio drops, and peaks broaden, often overlapping with impurities. Integration becomes inaccurate.

  • The NOE Trap: To fix the splitting, one might enable broadband decoupling. However, this triggers the Nuclear Overhauser Effect (NOE), enhancing signal intensity unevenly based on the proton's environment.

    • Consequence: Integration ratios are distorted; quantitative data is invalid.

The Solution: The protocols below utilize Inverse-Gated Decoupling , ensuring singlet peaks without NOE distortion.

Experimental Protocols (Self-Validating Systems)

Protocol A: Absolute Purity by qNMR (1H{13C, 15N})

This protocol quantifies the mass fraction of the analyte, accounting for water, salts, and solvent residues.

Reagents:

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (TraceCERT® or NIST SRM), verified solubility in D2O.

  • Solvent: D2O (99.9% D) + 0.05% NaOD (to ensure pyrimidine solubility and shift exchangeable protons).

Instrument Parameters:

  • Probe: 5 mm BBO or equivalent.

  • Pulse Sequence: zgig (Bruker) or equivalent Inverse-Gated Decoupling.

    • Mechanism:[1][2][3][4][5][6] Decoupler is OFF during relaxation delay (d1) to suppress NOE buildup. Decoupler is ON during acquisition (aq) to collapse J-couplings.

  • Relaxation Delay (d1):

    
     (typically 30–60 seconds for pyrimidines).
    
  • Scan Number (ns): 16–64 (to achieve S/N > 250:1).

  • Center Frequency (o1p): Set to center of spectrum.

  • Decoupling: WALTZ-16 or GARP on

    
     and 
    
    
    
    channels.

Workflow:

  • Weighing: Weigh ~10 mg of Sample and ~5 mg of IS into the same vial using a microbalance (readability 0.001 mg). Record exact masses (

    
    ).[7]
    
  • Dissolution: Add 600 µL solvent. Vortex until clear. Transfer to NMR tube.[7]

  • Acquisition: Run the inverse-gated pulse program.

  • Processing: Apply exponential window function (LB = 0.3 Hz). Phase manually. Baseline correct (Bernstein polynomial).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Purity.[8]
Protocol B: Isotopic Enrichment & Isotopologue Distribution by LC-HRMS

Determines the percentage of molecules that are fully labeled (


) vs. partially labeled.

System: UHPLC coupled to Q-TOF or Orbitrap (Resolution > 60,000). Mobile Phase: A: 10mM Ammonium Acetate (pH 9); B: Acetonitrile (HILIC mode recommended for polar pyrimidines).

Workflow:

  • Injection: Inject 1 µL of 10 µM standard.

  • Acquisition: Full Scan MS (negative mode often superior for pyrimidines).

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for the theoretical monoisotopic mass of the labeled species.

    • Analyze the Mass Spectrum at the apex.

    • Calculation:

      
      
      
    • Critical Check: Verify absence of

      
       (incomplete labeling) and 
      
      
      
      (natural abundance contribution from non-labeled atoms).

Visualization: Qualification Workflow

The following diagram illustrates the critical decision points and data flows in qualifying a reference standard.

QualificationWorkflow cluster_purity Chemical Purity Assessment cluster_isotope Isotopic Verification start Crude 13C/15N Pyrimidine qNMR qNMR (Inverse Gated) Determines Weight % Content start->qNMR KF Karl Fischer Titration Water Content start->KF HPLC HPLC-UV/MS Impurity Profile start->HPLC HRMS LC-HRMS Isotopologue Distribution start->HRMS CoupledNMR Coupled 1H/13C NMR Positional Enrichment start->CoupledNMR Decision Does Purity Match Isotopic Enrichment? qNMR->Decision Mass Balance KF->Decision HPLC->Decision HRMS->Decision Atom % Excess CoupledNMR->Decision Fail Reject / Repurify Decision->Fail No Pass Certified Reference Material (Release with COA) Decision->Pass Yes (Within Spec)

Caption: Integrated workflow for qualifying 13C/15N standards, merging chemical purity (Blue) with isotopic verification (Red).

Visualization: Decision Matrix for Researchers

When should you invest in a Qualified Standard?

DecisionMatrix Goal Experimental Goal Quant Absolute Quantification (Biomarkers/PK) Goal->Quant Flux Metabolic Flux Analysis Goal->Flux ID Metabolite ID (Qualitative) Goal->ID Regulated GLP / GMP / Clinical? Quant->Regulated Research USE: Research Grade (Verify Enrichment) Flux->Research Relative Changes ID->Research CRM USE: Qualified Standard (CRM) Requires Traceability Regulated->CRM Yes Regulated->Research No (Exploratory)

Caption: Decision matrix guiding the selection of reference material grade based on experimental intent and regulatory requirements.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Teo, T. L., et al. (2021). "Quantification of 13C, 15N labelled compounds with 13C, 15N edited 1H Nuclear Magnetic Resonance spectroscopy." Talanta. Link

  • Hermann, G., et al. (2018). "Stable Isotope Labeling of Pyrimidines." National Institutes of Health / PMC. Link

  • FDA Guidance for Industry . (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[9] Link

Sources

Validation

The Gold Standard for Accuracy: A Guide to Benchmarking Recovery Rates with ¹³C &amp; ¹⁵N Internal Standards

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the challenge of analyte loss during sample preparation is a constant ba...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the challenge of analyte loss during sample preparation is a constant battle. Incomplete extraction, matrix effects, and instrumental variability can all lead to inaccurate results, potentially compromising critical decisions in drug development and scientific research. This guide provides an in-depth technical comparison of benchmarking recovery rates using stable isotope-labeled internal standards (SIL-IS), with a focus on the superior performance of ¹³C and ¹⁵N-labeled compounds over other methods. We will delve into the underlying principles, present supporting experimental data, and offer detailed protocols to ensure your analytical methods are robust, reliable, and trustworthy.

The core principle behind achieving the highest accuracy in quantitative mass spectrometry is the use of Stable Isotope Dilution Analysis (SIDA). This technique involves adding a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the earliest stage of the analytical workflow.[1][2] Because the SIL-IS is chemically identical to the analyte, it experiences the same physical and chemical variations throughout the entire process, from extraction and cleanup to chromatographic separation and ionization.[3][4] By measuring the ratio of the native analyte to the SIL-IS, any losses or variations are effectively normalized, leading to a highly accurate and precise quantification of the analyte.[5]

Why ¹³C and ¹⁵N Labeled Standards are the Superior Choice

While various types of internal standards exist, including structural analogs and deuterated (²H) compounds, those labeled with the stable isotopes carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are widely considered the "gold standard" for quantitative mass spectrometry.[6][7] This superiority stems from several key factors:

  • Identical Chemical and Physical Properties: ¹³C and ¹⁵N isotopes are naturally occurring and do not significantly alter the chemical or physical properties of the molecule. This ensures that the SIL-IS co-elutes perfectly with the native analyte during chromatography and exhibits the same ionization efficiency in the mass spectrometer.[8] This is a critical advantage over structural analogs, which may have different extraction efficiencies and chromatographic behaviors.[4]

  • Isotopic Stability: ¹³C and ¹⁵N labels are incorporated into the carbon or nitrogen backbone of the molecule, making them highly stable and not susceptible to exchange with other atoms during sample processing.[8] Deuterated standards, on the other hand, can sometimes undergo back-exchange with protons from the solvent or matrix, compromising the accuracy of the results.[9]

  • Minimal Isotopic Effects: The mass difference between ¹²C and ¹³C, or ¹⁴N and ¹⁵N, is small enough that it does not typically lead to significant isotopic effects that could alter the molecule's behavior. Deuterium, being twice the mass of protium, can sometimes cause slight shifts in retention time, which can be problematic if the analyte and internal standard do not co-elute perfectly.[10]

The practical impact of using ¹³C and ¹⁵N internal standards on recovery rates is profound. In complex matrices where significant analyte loss and matrix effects are common, these standards can mean the difference between unreliable data and highly accurate results.

Comparative Analysis: The Power of ¹³C Internal Standards in Action

To illustrate the dramatic improvement in recovery and accuracy afforded by ¹³C-labeled internal standards, let's examine a case study in the analysis of the mycotoxin deoxynivalenol (DON) in complex food matrices such as wheat and maize. Mycotoxin analysis is notoriously challenging due to the complexity of the sample matrix and the low concentration of the analytes.

In a study by Häubl et al. (2006), the recovery of DON was compared with and without the use of a fully ¹³C-labeled DON internal standard. The results, summarized in the table below, are striking.

MatrixRecovery without ¹³C-ISRecovery with ¹³C-IS
Wheat29% ± 6%95% ± 3%
Maize37% ± 5%99% ± 3%
Data from Häubl et al., 2006[11][12]

Without the ¹³C internal standard, the apparent recovery of DON was alarmingly low, at only 29% in wheat and 37% in maize.[11][12] Such low and variable recoveries would lead to a significant underestimation of the mycotoxin contamination, with potentially serious implications. However, when the ¹³C-labeled DON internal standard was used, the calculated recoveries were 95% and 99% for wheat and maize, respectively, demonstrating the exceptional ability of the SIL-IS to compensate for matrix effects and analyte loss during the analytical process.[11][12]

Another example further underscores this point. In a separate analysis of DON in a maize extract, the recovery without an internal standard was 76%, while the use of a ¹³C internal standard resulted in a recovery of 101%.[1] This near-perfect recovery highlights the power of stable isotope dilution in achieving accurate quantification even in challenging matrices.

Experimental Protocols for Benchmarking Recovery

To ensure the trustworthiness of your analytical methods, it is essential to experimentally validate and benchmark your recovery rates. The following protocols are based on guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15]

Experimental Workflow for Determining Analyte Recovery

Recovery_Workflow cluster_pre Pre-Extraction Spike cluster_post Post-Extraction Spike cluster_calc Calculation A1 Blank Matrix A2 Spike with Analyte and ¹³C/¹⁵N-IS A1->A2 A3 Extraction A2->A3 A4 Analysis (LC-MS/MS) A3->A4 C1 Calculate Peak Area Ratios (Analyte/IS) A4->C1 B1 Blank Matrix B2 Extraction B1->B2 B3 Spike with Analyte and ¹³C/¹⁵N-IS B2->B3 B4 Analysis (LC-MS/MS) B3->B4 B4->C1 C2 Recovery (%) = (Ratio_Pre / Ratio_Post) * 100 C1->C2

Caption: Workflow for determining analyte recovery using a stable isotope-labeled internal standard.

Step-by-Step Methodology:

  • Prepare Two Sets of Samples:

    • Set 1 (Pre-Extraction Spike): Take a blank sample matrix (e.g., plasma, tissue homogenate) and spike it with a known concentration of the analyte and the ¹³C or ¹⁵N-labeled internal standard.

    • Set 2 (Post-Extraction Spike): Take a blank sample matrix and subject it to the entire extraction procedure. After extraction, spike the resulting extract with the same known concentration of the analyte and the ¹³C or ¹⁵N-labeled internal standard.

  • Sample Processing: Process the "Pre-Extraction Spike" samples through the complete analytical method, including all extraction, cleanup, and concentration steps.

  • LC-MS/MS Analysis: Analyze both sets of prepared samples using the validated LC-MS/MS method.

  • Data Analysis:

    • For both sets of samples, determine the peak area response for both the native analyte and the ¹³C/¹⁵N-labeled internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

  • Calculate Recovery: The recovery of the analyte is calculated using the following formula:

    Recovery (%) = (Mean Peak Area Ratio of Set 1 / Mean Peak Area Ratio of Set 2) x 100

This protocol provides a self-validating system. Because the internal standard is added at different stages, the comparison of the peak area ratios directly reflects the efficiency of the extraction process, independent of variations in instrument response.

The Logic of Self-Validating Systems

The use of ¹³C and ¹⁵N internal standards creates a self-validating system for each sample analysis. The fundamental logic is illustrated in the diagram below.

Self_Validation_Logic cluster_workflow Analytical Workflow cluster_variability Sources of Variability cluster_correction Correction Mechanism cluster_output Result Start Sample with Analyte & ¹³C/¹⁵N-IS Extraction Extraction Start->Extraction Cleanup Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Correction Ratio of Analyte to IS Normalizes Variability Analysis->Correction V1 Analyte Loss V1->Extraction V2 Matrix Effects V2->Analysis V3 Instrumental Drift V3->Analysis Result Accurate & Precise Quantification Correction->Result

Caption: The self-validating logic of using stable isotope-labeled internal standards.

By adding the ¹³C or ¹⁵N internal standard at the very beginning of the process, any subsequent analyte loss during extraction and cleanup will affect both the analyte and the internal standard equally. Similarly, any suppression or enhancement of the signal due to matrix effects during ionization in the mass spectrometer will impact both molecules to the same degree. Therefore, the ratio of the analyte to the internal standard remains constant, providing a true measure of the analyte's concentration in the original sample.

Conclusion: Ensuring Data Integrity with the Gold Standard

In the demanding fields of drug development and scientific research, the integrity of analytical data is paramount. The use of ¹³C and ¹⁵N-labeled internal standards provides an unparalleled level of accuracy and precision in quantitative mass spectrometry. As demonstrated by experimental data, these standards effectively compensate for analyte loss and matrix effects, leading to recovery rates that are consistently superior to other methods. By implementing the robust experimental protocols outlined in this guide, researchers can ensure their analytical methods are not only compliant with regulatory expectations but are also built on a foundation of scientific integrity, leading to data that is both reliable and trustworthy.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Patel, P. N., et al. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25. [Link]

  • Ryska, M. (2019). Bioanalytical Method Validation FDA 2018 - A Practical Assessment. PharmaCompass. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • De Boer, T., et al. (2012). Recommendations on The Interpretation of The New European Medicines Agency Guideline on Bioanalytical Method Validation By Global Cro Council For Bioanalysis (Gcc). Bioanalysis, 4(6), 625-634. [Link]

  • Welch Lab. (2025). Are You Using The Internal Standard Method In A Right Way?. [Link]

  • The European Bioanalysis Forum. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]

  • Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-696. [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]

  • Stokvis, E., et al. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 21(7), 1059-1066. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Alwash, M., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3166-3175. [Link]

  • ResearchGate. (2005). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. [Link]

  • Welch Lab. (2025). Why Choose Internal Standard Over External Standard in Chromatographic Quantification?. [Link]

  • Stübner, F., et al. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. Analytical and Bioanalytical Chemistry, 412(26), 7237-7252. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 194-211. [Link]

  • ResearchGate. (n.d.). Determination of accuracy, precision, and recovery of the stable isotope dilution LC-MS/MS method for quantification of Total H 2 S and thiols in plasma. [Link]

  • Bouchard, L. (2013). Internal Standard Variation during Routine Sample Analysis: Investigation of Case Studies. SlideShare. [Link]

  • Held, J. M. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in molecular biology (Clifton, N.J.), 1410, 219–232. [Link]

  • Zhang, Z., et al. (2025). Utilizing 13C-Labeled internal standards to advance the analysis of heparan sulfate. American journal of physiology. Cell physiology, 328(4), C1091-C1100. [Link]

  • ResearchGate. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. [Link]

  • SciSpace. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. [Link]

  • Eurachem. (n.d.). Recovery. [Link]

  • Murphy, R. C. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 3(14), 1635-1649. [Link]

  • Amanote Research. (2013). Development of a Stable Isotope Dilution LC–MS/MS. [Link]

  • ResearchGate. (2025). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. [Link]

  • Chromatography Forum. (2017). The need for recovery study in isotope dilution technique. [Link]

  • Chromatography Forum. (2013). Internal STD recovery calcualtion. [Link]

  • bioRxiv. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. [Link]

Sources

Comparative

Technical Comparison: Natural vs. [U-13C, U-15N] 5,6-Diamino-4-Hydroxypyrimidine

[1] Executive Summary This guide provides a technical comparison between natural abundance 5,6-diamino-4-hydroxypyrimidine (also known as 5,6-diaminopyrimidin-4(3H)-one) and its stable isotope-labeled counterpart, [U-13C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between natural abundance 5,6-diamino-4-hydroxypyrimidine (also known as 5,6-diaminopyrimidin-4(3H)-one) and its stable isotope-labeled counterpart, [U-13C, U-15N] 5,6-diamino-4-hydroxypyrimidine .[1]

This molecule is a critical intermediate in the biosynthesis of Riboflavin (Vitamin B2) and purine metabolism.[1] The labeled variant is primarily utilized as an Internal Standard (IS) for absolute quantification via Mass Spectrometry (IDMS) and for resolving complex tautomeric dynamics in NMR structural biology.[1]

Key Technical Differentiator: The labeled analog introduces a mass shift of +8 Da and enables heteronuclear spin-spin coupling, transforming the molecule from a "silent" metabolic intermediate into a traceable probe.[1]

Mass Spectrometry Comparison (Quantification Focus)

The primary application of the labeled analog is to serve as a reference standard that behaves chemically identical to the analyte but is spectrally distinct.[1]

Theoretical Mass Shift

The uniform substitution of all Carbon-12 with Carbon-13 and Nitrogen-14 with Nitrogen-15 results in a predictable mass increase.[1]

FeatureNatural Abundance (Light)[U-13C, U-15N] Labeled (Heavy)Shift (

)
Formula

C

H


N

O

C

H


N

O
N/A
Monoisotopic Mass 126.0542 Da134.0680 Da+8.0138 Da
Primary Ion (M+H)+ 127.06 Da135.07 Da+8.01 Da
Spectral "Cross-Talk" Analysis

A critical requirement for an Internal Standard is the lack of spectral overlap (cross-talk) with the natural analyte.[1]

  • Natural Isotope Distribution: The natural M+8 isotope peak for this small molecule is statistically negligible (< 0.0001%).[1]

Experimental Protocol: Isotope Dilution Mass Spectrometry (IDMS)

Objective: Quantify trace levels of 5,6-diamino-4-hydroxypyrimidine in a biological sample.

  • Preparation: Dissolve [U-13C, U-15N] standard in 0.1 M HCl (compound is acid-stable; basic conditions promote oxidation).

  • Spiking: Add a known concentration of the Heavy standard to the biological sample before extraction.[1]

  • Extraction: Perform protein precipitation (e.g., Acetonitrile crash).[1] The Heavy standard compensates for any recovery loss here.[1]

  • LC-MS/MS: Inject onto a HILIC column (polar retention). Monitor transitions:

    • Light: 127.1

      
       110.1 (Loss of NH
      
      
      
      )[1]
    • Heavy: 135.1

      
       117.1 (Loss of 
      
      
      
      NH
      
      
      )[1]

MS_Workflow Sample Biological Sample (Unknown Natural Conc) Spike Spike Heavy Standard (+8 Da) Sample->Spike Mix Extract Extraction/Cleanup (Losses occur here) Spike->Extract Equilibrate LCMS LC-MS/MS Analysis (Co-elution) Extract->LCMS Inject Ratio Ratio Calculation (Light Area / Heavy Area) LCMS->Ratio Quantify

Figure 1: Isotope Dilution Workflow. The Heavy standard corrects for extraction efficiency because it experiences the exact same physical losses as the natural analyte.[1]

NMR Spectroscopy Comparison (Structural Focus)

In NMR, the difference is profound.[1] The natural molecule is dominated by singlets (decoupled), while the labeled molecule exhibits complex splitting patterns due to scalar coupling (


-coupling) between the enriched nuclei.[1]
Chemical Shift & Coupling Topology

Tautomer Note: In solution (DMSO-d6 or D2O), this molecule predominantly exists as the pyrimidinone tautomer (keto form at C4).[1]

NucleusNatural Spectrum CharacteristicsLabeled Spectrum Characteristics

H NMR
Sharp Singlets. Protons on C2/Amine are isolated. No satellite peaks visible.[1]Split Signals (Doublets/Multiplets). Protons couple to the attached

C (

Hz) and

N.

C NMR
Singlets. Low sensitivity.[1] Requires long acquisition.[1]Complex Multiplets. Every Carbon couples to its neighbors (

Hz) and attached Nitrogens (

Hz).[1]

N NMR
Silent. (Natural abundance 0.37% is too low for routine detection).Strong Signals. Allows 2D

HSQC to map amino/ring nitrogens.[1]
The "Coupling" Effect (Expert Insight)

Researchers often view the splitting in labeled compounds as "noise."[1] However, it is a feature for structural assignment.[1]

  • Natural: You assume the peak at 160 ppm is C4 (carbonyl) based on libraries.[1]

  • Labeled: You prove it is C4 because you can see it coupling to C5 and N3 in an HMBC experiment.

Key Coupling Constants (Approximate for Pyrimidines):

  • 
    : ~60 Hz (Strong coupling between ring carbons).[1]
    
  • 
    : ~15 Hz (Coupling between ring carbons and nitrogens).[1]
    

Figure 2: Spin System Topology. In the labeled analog, magnetization can be transferred through every bond shown, enabling 3D backbone assignment (e.g., HNCA).[1]

Vibrational Spectroscopy (IR/Raman)[1]

While less common for quantification, the isotope effect is observable in vibrational spectroscopy.[1]

  • Mechanism: Frequency (

    
    ) is inversely proportional to the square root of the reduced mass (
    
    
    
    ).[1]
    
    
    [1]
  • Observation: The C=O stretch (typically ~1650-1700 cm

    
    ) and N-H stretches will shift to lower wavenumbers  (Red Shift) in the labeled compound.
    
  • Magnitude: Expect a shift of approximately 30-50 cm

    
      for the skeletal vibrations involving the heavy isotopes.[1]
    

Synthesis & Stability Context

Synthesis Route
  • Natural: Industrial synthesis typically involves the condensation of guanidine with cyanoacetate derivatives.[1]

  • Labeled: Requires

    
    C-guanidine and 
    
    
    
    C-cyanoacetate as starting materials.[1] Due to the high cost of
    
    
    C precursors, the labeled synthesis is performed on a milligram scale with high-yield optimization.[1]
Stability Warning

Both natural and labeled forms are susceptible to oxidation (forming blue/purple degradation products, often related to pteridine formation).[1]

  • Storage: -20°C, under Argon/Nitrogen.

  • Solution: Unstable in neutral/basic water.[1] Prepare in 0.1 M HCl or dilute Formic Acid for immediate use.

References

  • Compound Identification: National Center for Biotechnology Information.[1] (2023).[1][2][3] PubChem Compound Summary for CID 135436550, 4,5-Diamino-6-hydroxypyrimidine. Retrieved from [Link][1]

  • Riboflavin Biosynthesis: Bacher, A., et al. (2000).[1] Biosynthesis of riboflavin. Vitamins & Hormones, 61, 1-49.[1][4] (Contextualizes the intermediate). Retrieved from [Link]

  • NMR Isotope Effects: Gardner, K. H., & Kay, L. E. (1998).[1] The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure. (Foundational physics of labeled NMR). Retrieved from [Link][1]

  • Mass Spectrometry Standards: Stokvis, E., et al. (2005).[1] Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,6-Diamino-4-hydroxypyrimidine-13C,15N

Operational Safety & Handling Protocol: 5,6-Diamino-4-hydroxypyrimidine-13C,15N Executive Summary & Compound Profile This guide supersedes generic safety templates. It addresses the dual-hazard nature of handling 5,6-Dia...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: 5,6-Diamino-4-hydroxypyrimidine-13C,15N

Executive Summary & Compound Profile

This guide supersedes generic safety templates. It addresses the dual-hazard nature of handling 5,6-Diamino-4-hydroxypyrimidine-13C,15N . While the chemical toxicity presents standard irritant risks, the isotopic enrichment (


C, 

N)
transforms this into a high-value, high-vulnerability operation.
  • The Chemical Hazard: Respiratory and dermal irritation (fine powder).

  • The Scientific Hazard: Isotopic dilution. A single flake of skin or dust (containing natural abundance

    
    C/
    
    
    
    N) can compromise the mass spectrometry (MS) or NMR baseline of this standard.

Compound Data:

Property Specification Operational Implication

| Isotopic Labeling |


C, 

N (Stable Isotope) | NON-RADIOACTIVE. Do not use lead shielding. Focus on biological cleanliness. | | Physical State | Fine Crystalline Powder | High static susceptibility; risk of aerosolization and mass loss. | | Toxicity Class | Irritant (Skin/Eye/Resp) | Requires containment to prevent worker sensitization. | | Solubility | Low in organic solvents; soluble in dilute acid/base | Dissolution often requires pH adjustment; plan vessel choice accordingly. |

Risk Assessment & PPE Matrix

The following Personal Protective Equipment (PPE) matrix is designed to create a bidirectional barrier: protecting the scientist from toxicity and the compound from biological contamination.

Critical PPE Selection
ZoneEquipmentTechnical Justification
Hand Protection Double-Gloving Strategy (Inner: Nitrile 4 mil / Outer: Nitrile 5 mil)Causality: The outer glove contacts the container/tools; the inner glove remains sterile. If the outer glove touches skin or a non-sterile surface, strip it immediately. This prevents "natural abundance" carbon transfer.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Causality: As a fine powder, this compound is classified as STOT SE 3 (Respiratory Irritant) . Inhalation can cause sensitization.
Body Lab Coat + Tyvek® Sleeve Covers Causality: Skin flakes are the primary contaminant for

C standards. Sleeve covers bridge the gap between glove and coat cuff.
Eye Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side-shields.

Operational Protocol: The "Zero-Loss" Workflow

Handling expensive stable isotopes requires a protocol that minimizes physical loss due to static charge.

Phase A: Engineering Controls & Preparation
  • Static Neutralization: Fine powders of pyrimidine derivatives are notoriously static-prone.

    • Action: Use an Ionizing Air Blower or Anti-Static Gun inside the weigh station.

    • Why: Static charge can cause the powder to "jump" off the spatula, leading to mass loss and inhalation risk .

  • Workspace Isolation: Clean the balance area with 70% Ethanol before bringing the vial in. Allow to dry completely to avoid solvent vapors affecting the hygroscopic powder.

Phase B: Weighing & Solubilization
  • The "Vial-to-Vial" Transfer:

    • Do not use weighing paper. The compound residues will stick to the paper fibers.

    • Protocol: Tare the receiving vessel (e.g., volumetric flask) directly. Transfer powder using a stainless steel micro-spatula (pre-rinsed with MeOH).

  • Solubilization Strategy:

    • 5,6-Diamino-4-hydroxypyrimidine is sparingly soluble in neutral water.

    • Protocol: Pre-fill the receiving vessel with a small volume of 0.1 M HCl or 0.1 M NaOH (depending on downstream application) before adding the powder if possible, or add immediately after. This suppresses dust generation immediately.

Phase C: Waste & Decontamination
  • Rinsing: Because of the high cost, "waste" usually implies "residue." Rinse the original shipping vial with the solvent used in your experiment and add this rinse to your solution to ensure 100% recovery.

  • Disposal: Only after triple-rinsing should the vial be discarded. Treat as Hazardous Chemical Waste (solid toxic/irritant). Do not dispose of in general trash or biohazard bins.

Visualized Workflow (Graphviz)

The following diagram illustrates the logical flow of the handling process, emphasizing the critical control points for static and contamination.

G Start Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins PPE Don PPE (Double Nitrile + Sleeves) Equilibrate->PPE Static Static Neutralization (Ionizer/Gun) PPE->Static Critical Step Weigh Weighing (Direct to Vessel) Static->Weigh Zero Draft Solubilize Solubilization (0.1M HCl/NaOH) Weigh->Solubilize Immediate Waste Waste Segregation (Chem Hazard) Solubilize->Waste Triple Rinse Vial

Figure 1: Operational workflow for handling 5,6-Diamino-4-hydroxypyrimidine-13C,15N, highlighting the critical static neutralization step to prevent mass loss.

Emergency Procedures

  • Inhalation: Move to fresh air immediately. The compound is a respiratory irritant (H335).[1] If breathing is difficult, seek medical attention .

  • Skin Contact: Remove contaminated gloves/clothing. Wash skin with soap and water.[2][3] Do not use solvent (ethanol) on skin, as it may enhance absorption.

  • Spill Cleanup (Dry): Do not sweep. Use a wet wipe or damp paper towel to capture the powder without generating dust. Place used wipes in a sealed bag for hazardous disposal.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Hydroxypyridine-2,6-dicarboxylic acid (Analogous Hazard Data). Retrieved from

  • Fisher Scientific. (2009). Safety Data Sheet: 4,5-Diaminopyrimidine. Retrieved from

  • Cayman Chemical. (2025). Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine. Retrieved from

  • Simco-Ion. (2025).[4][5] From Lab to Launch: Controlling Static in Pharmaceutical Clinical Trials. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Diamino-4-hydroxypyrimidine-13C,15N
Reactant of Route 2
5,6-Diamino-4-hydroxypyrimidine-13C,15N
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